Telavancin hydrochloride
Description
Context of Emerging Gram-Positive Pathogen Resistance
The rise of antimicrobial resistance among Gram-positive pathogens presents a significant global health challenge. nih.govijabbr.com Organisms such as Staphylococcus aureus, Enterococcus species, and Streptococcus pneumoniae have shown a remarkable ability to adapt and develop resistance to many clinically available antibiotics. nih.govijabbr.commdpi.com This has led to an urgent need for the development of new antimicrobial agents. nih.govijabbr.com
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has been a major concern in both hospital and community settings. hkmj.orghkmj.org Furthermore, the appearance of S. aureus strains with reduced susceptibility or resistance to vancomycin (B549263) (vancomycin-intermediate S. aureus or VISA, and vancomycin-resistant S. aureus or VRSA) has further complicated treatment options. nih.govunmc.educlinmedjournals.org The genetic plasticity of these pathogens allows them to acquire resistance through various mechanisms, including enzymatic degradation of the antibiotic, alteration of the drug's target site, and active removal of the drug from the bacterial cell. nih.govmdpi.com This evolving resistance underscores the critical need for novel antibiotics like telavancin (B1682011). nih.gov
Historical Development and Derivation as a Semisynthetic Lipoglycopeptide
Telavancin was developed by Theravance as a response to the growing threat of resistant Gram-positive infections, particularly MRSA. nih.govoup.com It is a semisynthetic derivative of vancomycin, a glycopeptide antibiotic that has been a cornerstone for treating serious Gram-positive infections for decades. nih.govnih.gov The development of telavancin involved chemically modifying the vancomycin structure to enhance its antimicrobial properties. nih.govresearchgate.net
Specifically, telavancin is a lipoglycopeptide, characterized by the addition of a lipophilic side chain to the vancosamine (B1196374) sugar of the vancomycin core. toku-e.comnih.govresearchgate.net This structural modification results in a dual mechanism of action. nih.govnih.gov Like vancomycin, telavancin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. cancer.govtoku-e.comnih.gov Additionally, the lipophilic moiety allows telavancin to interact with the bacterial cell membrane, leading to its disruption and depolarization. cancer.govtoku-e.comnih.gov This dual action contributes to its rapid, concentration-dependent bactericidal activity and its efficacy against certain vancomycin-resistant strains. cancer.govnih.govdrugbank.com
The United States Food and Drug Administration (FDA) first issued an approvable letter for telavancin in 2007 and granted approval for complicated skin and skin structure infections in 2009. nih.govwikipedia.org
Detailed Research Findings
Telavancin has demonstrated potent in vitro activity against a wide spectrum of Gram-positive bacteria. nih.gov Research has shown its effectiveness against methicillin-susceptible S. aureus (MSSA), MRSA, VISA, and heterogeneous VISA (hVISA) strains. toku-e.comoup.com It is also active against many species of streptococci and some vancomycin-resistant enterococci (VRE). nih.gov
Antimicrobial Activity of Telavancin
| Organism | MIC Range (μg/mL) | MIC90 (μg/mL) |
|---|---|---|
| Staphylococcus aureus (Methicillin-Resistant) | 0.06-0.5 | 0.06 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.015-0.03 | |
| Vancomycin-Susceptible Enterococcus faecalis | 0.25 | |
| β-hemolytic streptococci | 0.03 | |
| Viridans group streptococci | 0.03 | |
| Gram-positive anaerobes | 2 | |
| Clostridium difficile | 0.25 |
Data sourced from multiple in vitro studies. toku-e.comnih.govopenaccessjournals.com
Preclinical studies have indicated that telavancin is more potent than vancomycin against MRSA. nih.gov In a mouse model of infection, telavancin was found to be four times more potent than vancomycin against MRSA. nih.gov Furthermore, telavancin has shown activity against staphylococcal biofilms, which are often associated with persistent infections. oup.com
The dual mechanism of action of telavancin is a key area of research. It inhibits peptidoglycan synthesis at the transglycosylase step, an action that is reportedly 10 times stronger than that of vancomycin in intact MRSA cells. nih.gov The second mechanism involves the disruption of the bacterial cell membrane's integrity, leading to depolarization. nih.govresearchgate.net This secondary action is believed to contribute to the rapid bactericidal effect of telavancin. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSIWSIRBWAZHG-ACOPVEIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H107Cl3N11O27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1792.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560130-42-9 | |
| Record name | Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560130-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telavancin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELAVANCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Antimicrobial Action
Inhibition of Bacterial Cell Wall Synthesis
Similar to other glycopeptide antibiotics, a primary mode of action for Telavancin (B1682011) is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. wikipedia.org This inhibition occurs through several key interactions with cell wall precursors.
Telavancin's glycopeptide core structure facilitates high-affinity binding to the acyl-D-alanyl-D-alanine (D-Ala-D-Ala) terminus of late-stage peptidoglycan precursors. oup.com This binding is achieved through a network of hydrogen bonds and hydrophobic interactions. nih.gov By complexing with these terminal residues, Telavancin sterically hinders the incorporation of these precursor units into the growing peptidoglycan chain. oup.comdrugbank.com
A crucial step in cell wall synthesis is the polymerization of peptidoglycan chains, a process catalyzed by transglycosylase enzymes. Telavancin effectively inhibits this transglycosylation step. oup.comnih.gov Its binding to the D-Ala-D-Ala terminus of the peptidoglycan precursors prevents these subunits from being added to the elongating glycan strands. researchgate.net Notably, Telavancin has demonstrated approximately 10-fold greater activity in inhibiting peptidoglycan synthesis at the transglycosylase step compared to vancomycin (B549263). oup.comnih.gov
Table 1: Comparative Inhibitory Activity of Telavancin
| Compound | Target Process | IC50 (µM) | Fold Difference vs. Vancomycin |
|---|---|---|---|
| Telavancin | Peptidoglycan Synthesis (in intact MRSA cells) | 0.14 | >10x more active |
| Vancomycin | Peptidoglycan Synthesis (in intact MRSA cells) | >1.4 | - |
| Telavancin | Transglycosylase Activity | 0.6 | ~10x more active |
| Vancomycin | Transglycosylase Activity | >6 | - |
Data sourced from studies on methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
A key aspect of Telavancin's mechanism is its targeted interaction with Lipid II, a membrane-anchored precursor molecule that transports peptidoglycan subunits from the cytoplasm to the cell exterior. nih.govnih.gov The lipophilic side chain of Telavancin promotes its interaction with the bacterial cell membrane, thereby increasing its localization at the site of peptidoglycan synthesis and enhancing its binding affinity for Lipid II. oup.comnih.gov This interaction with membrane-embedded Lipid II is crucial for both the inhibition of cell wall synthesis and the disruption of membrane function. nih.govnih.gov The binding affinity of telavancin for the D-Ala-D-Ala moiety of lipid II is significantly higher than that for soluble D-Ala-D-Ala. nih.gov
Disruption of Bacterial Cell Membrane Functional Integrity
In addition to inhibiting cell wall synthesis, Telavancin possesses a second, distinct mechanism of action: the disruption of the bacterial cell membrane's functional integrity. oup.commanagedhealthcareexecutive.com This activity is attributed to its lipophilic side chain, which is not present in vancomycin. nih.govdrugbank.com
This interaction with the bacterial membrane leads to a rapid, concentration-dependent depolarization of the cell membrane potential. nih.govasm.org This dissipation of membrane potential is accompanied by an increase in membrane permeability, resulting in the leakage of essential intracellular components such as adenosine (B11128) triphosphate (ATP) and potassium ions. oup.comnih.gov The timing of these membrane-disrupting events correlates with the rapid bactericidal activity of Telavancin. nih.gov It is important to note that this disruption of membrane integrity does not typically result in cell lysis within the timeframe that bactericidal activity is observed. nih.gov The interaction with Lipid II is considered essential for this membrane-depolarizing effect. nih.govnih.gov
Table 2: Effects of Telavancin on Bacterial Cell Membrane Potential
| Bacterial Strain | Telavancin Concentration | Observation |
|---|---|---|
| Staphylococcus aureus (reference strain) | Time and concentration-dependent | Pronounced membrane depolarization |
| Methicillin-resistant S. aureus (MRSA) | Time and concentration-dependent | Pronounced membrane depolarization |
| Vancomycin-intermediate S. aureus (VISA) | Time and concentration-dependent | Pronounced membrane depolarization |
| Heterogeneous VISA (hVISA) | Time and concentration-dependent | Pronounced membrane depolarization |
Data from flow cytometry assays measuring membrane potential. nih.gov
Cell Membrane Depolarization
A key component of telavancin's mechanism is its ability to induce rapid and pronounced depolarization of the bacterial cell membrane. nih.govnih.govresearchgate.net This process is both time- and concentration-dependent. nih.govresearchgate.net The presence of a lipophilic side chain on the telavancin molecule facilitates its interaction with the bacterial membrane, a feature that distinguishes it from vancomycin. drugbank.com
This interaction triggers a dissipation of the cell's membrane potential. oup.comoup.comnih.gov Research indicates that the cell wall precursor, Lipid II, plays an essential role in this telavancin-induced depolarization. nih.gov By targeting Lipid II, telavancin anchors to the bacterial membrane, leading to the disruption of its barrier function. nih.gov This targeted interaction is a critical factor in its potent antibacterial properties. nih.gov
Alteration of Cell Permeability
Concurrent with membrane depolarization, telavancin alters the permeability of the bacterial cell membrane. oup.comresearchgate.netnih.gov The disruption of the membrane's electrical potential leads to an increase in its permeability. oup.comnih.gov This results in the leakage of essential intracellular components, such as adenosine triphosphate (ATP) and potassium ions (K+), from the bacterial cytoplasm. oup.comoup.comnih.govasm.org The timing of these permeability changes correlates directly with a rapid loss of bacterial viability, suggesting that this effect is a primary contributor to the early bactericidal activity of telavancin. oup.comnih.gov
Preferential Binding to the Bacterial Division Septum
Fluorescence microscopy studies have revealed that telavancin demonstrates enhanced and preferential binding to the bacterial division septum in Staphylococcus aureus when compared to vancomycin. nih.govnih.govasm.org The septum is the primary site of active cell wall biosynthesis and is rich in the molecular target, Lipid II. nih.govnih.gov
This targeted binding to a critical site for bacterial replication is a key difference between telavancin and vancomycin. nih.gov The unique affinity of telavancin for Lipid II over D-Ala-D-Ala residues in the mature cell wall results in improved targeting of the site of peptidoglycan synthesis. nih.gov This preferential localization to its lethal target site is believed to contribute significantly to the enhanced antibacterial potency of telavancin. nih.gov
Binding Localization of Telavancin vs. Vancomycin in S. aureus
Data from a ratio imaging analysis quantifying the cellular binding distribution of fluorescently-labeled Telavancin (TLV-FL) and Vancomycin (VAN-FL).
| Binding Pattern | Telavancin-FL (% of Population) | Vancomycin-FL (% of Population) |
|---|---|---|
| Predominantly at Septum | 61% | 13% |
| Localized to Lateral Wall or Equally at Septum/Wall | 39% | 87% |
Source: Adapted from fluorescence microscopy studies. nih.gov
Concentration-Dependent Bactericidal Effects
Telavancin exhibits rapid, concentration-dependent bactericidal activity against Gram-positive organisms. oup.comnih.govoup.comoup.comdrugbank.comnih.gov This means that higher concentrations of the antibiotic lead to a faster and more extensive reduction in bacterial viability. oup.comnih.govasm.org This effect has been demonstrated in time-kill studies against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and heterogeneous VISA (hVISA) strains. nih.gov
In vitro kinetic models have shown that the pharmacodynamic parameter that best correlates with the antimicrobial efficacy of telavancin is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). oup.comdrugbank.com For instance, against S. aureus, telavancin's antibacterial effect develops in a bimodal fashion, with increasing concentrations producing a progressively greater decrease in colony-forming units (CFUs). researchgate.net
Post-Antibiotic Effects
Telavancin demonstrates a prolonged post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. nih.govoup.com This effect has been quantified for various Gram-positive organisms. asm.orgnih.gov
In addition to the PAE, telavancin also exhibits a post-antibiotic sub-MIC effect (PA-SME), where bacterial regrowth remains inhibited even when the drug concentration falls below the minimum inhibitory concentration (MIC). asm.orgnih.gov The PA-SME is typically much longer than the PAE. These extended suppressive effects, coupled with the drug's pharmacokinetic profile, are significant factors in determining dosing regimens. asm.orgnih.gov
In Vitro Post-Antibiotic Effects (PAE) of Telavancin
Summary of PAE and PA-SME ranges for various Gram-positive bacteria after exposure to Telavancin.
| Organism Group | PAE Range (hours) | PA-SME Range at 0.4x MIC (hours) |
|---|---|---|
| Staphylococci | 0.9 - 3.9 | 6.7 - >10.7 |
| Streptococci | 0.4 - 6.7 | >10.7 - >11.0 |
| Enterococci | 0.3 - 2.2 | >10.0 - >10.8 |
Source: Data from in vitro studies on 16 Gram-positive organisms. asm.orgnih.gov
Antimicrobial Spectrum and in Vitro Activity Profiles
Activity against Aerobic Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-Resistant and Methicillin-Susceptible Strains)
Telavancin (B1682011) demonstrates potent in vitro activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govoup.comnih.gov Surveillance studies have consistently shown that telavancin maintains high potency against S. aureus isolates. For instance, a study of over 1,100 clinical isolates showed telavancin to be equally potent against MSSA and MRSA, with minimum inhibitory concentration (MIC) values required to inhibit 50% and 90% of organisms (MIC₅₀/₉₀) of 0.06/0.06 µg/mL for both. oup.com Another large surveillance program in the U.S. reported MIC₅₀ and MIC₉₀ values of 0.03/0.06 µg/mL, respectively, against both MSSA and MRSA. nih.gov
This activity is often superior to that of other antimicrobial agents. Against both MSSA and MRSA, telavancin has been shown to be 8- to 16-fold more active than vancomycin (B549263) (MIC₅₀/₉₀, 0.5/1 µg/mL) and 32-fold more active than linezolid (B1675486) (MIC₅₀/₉₀, 2/2 µg/mL). oup.com Furthermore, its activity is not significantly affected by concurrent resistance to other classes of antibiotics. nih.gov In vitro studies have also indicated that telavancin is effective against biofilm-producing S. aureus strains, a feature not observed with vancomycin at clinically achievable concentrations. asm.orgcore.ac.uknih.gov
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|
| MSSA | 0.03 - 0.06 | 0.06 | ≤0.03 - 0.5 |
| MRSA | 0.03 - 0.25 | 0.06 - 0.5 | 0.06 - 1 |
Streptococcus Species (e.g., Streptococcus pyogenes, Streptococcus agalactiae, Streptococcus anginosus Group)
Telavancin exhibits potent in vitro activity against various species of Streptococcus. It has demonstrated efficacy against Streptococcus pyogenes, Streptococcus agalactiae, and the Streptococcus anginosus group. nih.govoup.comdroracle.ai For S. pyogenes and S. agalactiae, the susceptibility breakpoint for telavancin is ≤0.12 µg/mL, while for the S. anginosus group, it is ≤0.06 µg/mL. nih.govoup.com
Studies have shown that all tested isolates of these streptococcal species fall well within these susceptibility ranges. The MIC₉₀ for various Streptococcus spp. is reported to be ≤0.03 µg/mL. nih.gov Specifically, modal MIC results for β-hemolytic streptococci, which include S. pyogenes and S. agalactiae, are around 0.015 µg/mL. nih.gov Telavancin is also bactericidal against all tested streptococci at concentrations ranging from two to eight times the MIC. asm.org
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Breakpoint (µg/mL) |
|---|---|---|---|
| Streptococcus pyogenes | N/A | ≤0.03 | ≤0.12 |
| Streptococcus agalactiae | N/A | ≤0.03 | ≤0.12 |
| Streptococcus anginosus Group | N/A | ≤0.03 | ≤0.06 |
Enterococcus faecalis (Vancomycin-Susceptible Isolates)
Telavancin is active against vancomycin-susceptible isolates of Enterococcus faecalis. nih.gov The susceptibility breakpoint for telavancin against these strains is ≤0.25 µg/mL. nih.govoup.com A surveillance study of clinical isolates from 69 U.S. medical centers showed that telavancin had MIC₅₀/₉₀ values of 0.12/0.12 µg/mL against vancomycin-susceptible E. faecalis. nih.gov Telavancin has also shown activity against biofilm-producing E. faecalis strains in vitro, unlike vancomycin. asm.orgnih.gov However, its activity against vancomycin-resistant enterococci is limited. nih.govasm.org
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Breakpoint (µg/mL) |
|---|---|---|---|
| Enterococcus faecalis (Vancomycin-Susceptible) | 0.12 | 0.12 | ≤0.25 |
Staphylococcus epidermidis
Telavancin has demonstrated potent activity against Staphylococcus epidermidis, including both methicillin-sensitive and methicillin-resistant strains. nih.gov The MIC values for telavancin against methicillin-sensitive S. epidermidis are in the range of 0.03–0.5 μg/mL, and for methicillin-resistant strains, the range is 0.25–1 μg/mL. nih.gov A study reported MIC₅₀/₉₀ values of 0.06/0.12 µg/mL against coagulase-negative staphylococci, which are predominantly S. epidermidis. oup.com This makes telavancin 8- to 16-fold more active than vancomycin and linezolid against this organism. oup.com
| Organism Strain | MIC Range (µg/mL) |
|---|---|
| Methicillin-Sensitive S. epidermidis | 0.03 - 0.5 |
| Methicillin-Resistant S. epidermidis | 0.25 - 1 |
Activity against Glycopeptide-Intermediate Staphylococcus Species (GISS) and Heteroresistant GISS
Telavancin retains activity against Staphylococcus aureus strains with reduced susceptibility to glycopeptides, such as glycopeptide-intermediate S. aureus (GISA), also referred to as glycopeptide-intermediate Staphylococcus species (GISS), and heterogeneous vancomycin-intermediate S. aureus (hVISA). nih.govasm.orgnih.gov In a neutropenic mouse bacteremia model, telavancin was found to be more effective than vancomycin in clearing infections caused by GISA and hVISA strains. nih.govoup.com Specifically, telavancin was 8-fold more potent than vancomycin against GISA strain HIP-5836 (MIC 1 vs 8 mg/L) and hVISA strain Mu3 (MIC 0.25 vs 2 mg/L), and 16-fold more potent against GISA strain Mu50 (MIC 0.5 vs 8 mg/L). nih.gov
Activity against Vancomycin-Intermediate Staphylococcus aureus (VISA)
Telavancin is active against vancomycin-intermediate S. aureus (VISA) strains. oup.comnih.govoup.com Although higher median MICs are observed for telavancin against MRSA isolates with reduced susceptibility to vancomycin, the MIC values for telavancin are consistently lower than those of vancomycin. oup.com For VISA isolates, the median MIC and MIC₉₀ for telavancin have been reported as 0.12 µg/mL and 0.25 µg/mL, respectively. oup.com In pharmacokinetic/pharmacodynamic models, telavancin has demonstrated bactericidal activity against VISA strains. nih.gov
| Organism Phenotype | Telavancin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
|---|---|---|
| hVISA (Mu3) | 0.25 | 2 |
| GISA (HIP-5836) | 1 | 8 |
| GISA (Mu50) | 0.5 | 8 |
| VISA (Median/MIC₉₀) | 0.12 / 0.25 | N/A |
Activity against Specific Pathogens
Telavancin hydrochloride has demonstrated potent in vitro activity against a range of specific Gram-positive pathogens, including organisms of biodefense concern and those causing opportunistic infections.
Bacillus anthracis : Telavancin exhibits potent bactericidal activity against Bacillus anthracis, the causative agent of anthrax. In a study evaluating its efficacy, telavancin demonstrated minimum inhibitory concentrations (MICs) ranging from 0.06 to 0.125 μg/mL against all tested strains of B. anthracis nih.govfrontiersin.org. Further research has shown that telavancin can effectively clear B. anthracis from the bloodstream and organ tissues nih.govfrontiersin.org.
Listeria species : Telavancin has shown inhibitory activity against Listeria species. A study assessing the in vitro potency of telavancin against a collection of uncommon clinical pathogens found that it inhibited the growth of Listeria spp. with a minimum inhibitory concentration required to inhibit the growth of 50% of organisms (MIC₅₀) of ≤0.03 mg/L mdpi.com.
Activity against Anaerobic Gram-Positive Bacteria
Clostridium difficile : Telavancin has demonstrated activity against the anaerobic bacterium Clostridium difficile. Studies comparing its activity to other agents have found that telavancin's MICs, ranging from 0.125 to 0.25 µg/mL, were two to eight-fold lower than those of vancomycin oup.com. While both telavancin and vancomycin demonstrated bacteriostatic activity against C. difficile, telavancin displays greater in vitro activity against Clostridium species when compared to dalbavancin (B606935), oritavancin (B1663774), or vancomycin mdpi.comdoi.org.
Comparative In Vitro Potency against Other Antimicrobial Agents
The in vitro efficacy of telavancin has been extensively compared to other antimicrobial agents, highlighting its potency against various Gram-positive bacteria.
Comparison with Vancomycin
Telavancin consistently demonstrates superior in vitro potency compared to vancomycin against a broad range of Gram-positive pathogens. It is reported to be 8 to 16-fold more active than vancomycin against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) nih.gov. Even against MRSA isolates that exhibit reduced susceptibility to vancomycin, telavancin MIC values remain consistently lower than those of vancomycin nih.gov. This enhanced activity is attributed to its dual mechanism of action, which includes the inhibition of peptidoglycan synthesis and the disruption of bacterial cell membrane function bohrium.com. Telavancin is approximately 10 times more active than vancomycin in inhibiting the transglycosylation and synthesis of peptidoglycan nih.gov. In studies with daptomycin-nonsusceptible S. aureus, telavancin displayed sustained bactericidal activity, whereas vancomycin did not.
Comparison with Other Lipoglycopeptides (e.g., Dalbavancin, Oritavancin)
Telavancin, dalbavancin, and oritavancin are all semisynthetic lipoglycopeptides with potent activity against Gram-positive cocci mdpi.comdoi.org. All three demonstrate potent in vitro activity against Staphylococcus aureus and Staphylococcus epidermidis, irrespective of their susceptibility to methicillin, as well as against Streptococcus spp. mdpi.comdoi.org. While both telavancin and dalbavancin are active against vancomycin-intermediate S. aureus (VISA), they have poor activity against vancomycin-resistant S. aureus (VRSA) mdpi.comdoi.org. In contrast, oritavancin is active against both VISA and VRSA mdpi.comdoi.org. Notably, telavancin shows greater activity against Clostridium species than either dalbavancin or oritavancin mdpi.comdoi.org.
Comparison with Other Antibacterial Classes (e.g., Daptomycin (B549167), Linezolid)
When compared to other classes of antibacterial agents, telavancin generally exhibits greater in vitro potency against key Gram-positive pathogens.
Daptomycin : Telavancin has been shown to be 4-fold more active than daptomycin against both MSSA and MRSA nih.gov. Against Staphylococcus epidermidis, telavancin is slightly (2 to 4-fold) more active than daptomycin nih.gov. In time-kill studies against MRSA, daptomycin demonstrated greater bactericidal activity than linezolid.
Linezolid : Telavancin is significantly more potent than linezolid, demonstrating 32-fold greater activity against both MSSA and MRSA nih.gov. Against Staphylococcus epidermidis, telavancin was 8 to 16-fold more active than linezolid nih.gov.
Minimum Inhibitory Concentration (MIC) Determinations and Breakpoints
The Clinical and Laboratory Standards Institute (CLSI) revised the susceptibility testing method for telavancin in 2014, resulting in more accurate and reproducible MIC determinations that show greater in vitro potency bohrium.com. Following these changes, the U.S. Food and Drug Administration (FDA) approved revised MIC interpretive breakpoints for susceptibility.
The FDA-recognized susceptibility breakpoints for telavancin are as follows nih.govbohrium.com:
Staphylococcus aureus: ≤0.12 µg/mL
Streptococcus pyogenes: ≤0.12 µg/mL
Streptococcus agalactiae: ≤0.12 µg/mL
Streptococcus anginosus group: ≤0.06 µg/mL
Enterococcus faecalis (vancomycin-susceptible): ≤0.25 µg/mL
The quality control MIC ranges for telavancin using the revised broth microdilution method have been established for reference strains, including S. aureus ATCC 29213 (0.03–0.12 μg/ml) and E. faecalis ATCC 29212.
**Comparative In Vitro Activity of Telavancin and Other Antimicrobials against *Staphylococcus aureus***
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Telavancin | MSSA/MRSA | 0.06 | 0.06 |
| Vancomycin | MSSA/MRSA | 0.5 | 1 |
| Daptomycin | MSSA/MRSA | 0.25 | 0.25 |
| Linezolid | MSSA/MRSA | 2 | 2 |
Data sourced from a 2015 study on Telavancin's in vitro activity. nih.gov
Telavancin MIC Breakpoints for Susceptibility| Pathogen | Susceptible Breakpoint (µg/mL) |
| Staphylococcus aureus | ≤0.12 |
| Streptococcus pyogenes | ≤0.12 |
| Streptococcus agalactiae | ≤0.12 |
| Streptococcus anginosus group | ≤0.06 |
| Enterococcus faecalis (vancomycin-susceptible) | ≤0.25 |
Data sourced from the U.S. Food and Drug Administration. nih.govbohrium.com
Mechanisms of Antimicrobial Resistance
Reduced Susceptibility in Specific VanA-Type Vancomycin-Resistant Enterococci
Telavancin (B1682011) hydrochloride exhibits reduced activity against certain strains of vancomycin-resistant enterococci (VRE), specifically those carrying the VanA gene cluster. The mechanism of resistance to telavancin in these organisms is analogous to that of vancomycin (B549263) resistance. It is mediated by the VanA operon, which leads to the modification of the peptidoglycan precursor target, D-alanyl-D-alanine (D-Ala-D-Ala), to D-alanyl-D-lactate (D-Ala-D-Lac). This alteration reduces the binding affinity of glycopeptide antibiotics, including telavancin, to their target site, resulting in decreased susceptibility. researchgate.net
Conversely, enterococcal strains that possess the VanB operon generally remain susceptible to telavancin. researchgate.netnih.gov This is because the VanB resistance mechanism is typically inducible by vancomycin but not teicoplanin, and telavancin does not effectively induce the expression of the VanB resistance genes.
The following table summarizes the in vitro activity of telavancin and comparator agents against vancomycin-resistant enterococci, highlighting the differential activity against VanA and VanB types.
Table 1: Comparative In Vitro Activity of Telavancin against Vancomycin-Resistant Enterococci (VRE)
| Organism (Vancomycin Resistance Genotype) | Telavancin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
|---|---|---|
| Enterococcus faecalis (VanA) | 4 to >32 | >256 |
| Enterococcus faecium (VanA) | 2 to >32 | >256 |
| Enterococcus faecalis (VanB) | ≤0.5 to 2 | 4 to 64 |
| Enterococcus faecium (VanB) | ≤0.5 to 1 | 8 to >256 |
Data compiled from multiple in vitro studies. MIC values can vary between studies.
Lack of High-Level Resistance Selection in Laboratory Settings (e.g., MRSA, MSSA)
In laboratory investigations involving serial passage of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA) isolates in the presence of sub-inhibitory concentrations of telavancin, the development of high-level resistance has not been readily observed. oup.comnih.gov This suggests a low propensity for the selection of spontaneous resistance in staphylococci. researchgate.net
One study involving multi-step resistance selection in ten MRSA strains found that after 43 days of serial passage, only one stable mutant emerged in a single strain. nih.gov This mutant exhibited an eightfold increase in the minimum inhibitory concentration (MIC), from 0.25 µg/mL to 2 µg/mL. nih.gov Further passaging for up to 50 days did not result in any additional increase in the MIC for this clone. nih.gov In contrast, daptomycin (B549167) selected for stable resistant clones in four of the ten MRSA strains under similar conditions. researchgate.net
The low frequency of spontaneous mutations leading to high-level telavancin resistance is a notable characteristic. Single-step mutation frequency studies have shown that the rates for telavancin are lower than those observed for comparator agents. nih.gov
Table 2: Results of Multi-Step Resistance Selection Studies with Telavancin
| Bacterial Species | Number of Strains Tested | Duration of Serial Passage | Outcome |
|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 10 | 50 days | One stable mutant in one strain with an 8-fold MIC increase. No further increase with continued passage. |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | Not specified in detail in provided context, but generally low resistance development observed. | Not specified | Low propensity for resistance development noted. oup.comnih.gov |
Cross-Resistance Profile with Other Antimicrobial Classes
Telavancin generally does not exhibit cross-resistance with other classes of antimicrobial agents. Its activity against MRSA is not affected by concurrent resistance to other antibiotics. nih.gov Specifically, telavancin retains its potency against MRSA isolates that have developed reduced susceptibility to other anti-MRSA agents such as vancomycin, daptomycin, and linezolid (B1675486). nih.gov
Studies have demonstrated that telavancin is active against heterogeneous vancomycin-intermediate S. aureus (hVISA) and vancomycin-intermediate S. aureus (VISA) strains. nih.gov Furthermore, it maintains activity against daptomycin-nonsusceptible S. aureus isolates. nih.govnih.gov
While cross-resistance is not a significant issue, there is a theoretical potential for immunological cross-reactivity with vancomycin due to the structural similarity of their glycopeptide cores. unmc.eduresearchgate.net However, telavancin's distinct lipophilic side chain and dual mechanism of action contribute to its efficacy against strains that are resistant to vancomycin.
The following table provides a summary of telavancin's activity against MRSA strains with resistance to other antibiotics.
Table 3: Telavancin Activity Against Resistant MRSA Phenotypes
| Resistant Phenotype | Telavancin MIC50/90 (µg/mL) | Daptomycin MIC50/90 (µg/mL) | Vancomycin MIC50/90 (µg/mL) | Linezolid MIC50/90 (µg/mL) |
|---|---|---|---|---|
| Daptomycin-Nonsusceptible S. aureus | 0.06/0.125 | 2/2 | 1/2 | 1/2 |
| Vancomycin-Intermediate S. aureus (VISA) | 0.06/0.125 | 1/1 | 4/8 | 1/2 |
| Heterogeneous VISA (hVISA) | 0.06/0.125 | 0.5/1 | 1/2 | 1/2 |
| Linezolid-Resistant S. aureus | 0.03/0.06 | 1/1 | 2/2 | 8/8 |
Data adapted from Smith JR, et al. Antimicrob Agents Chemother. 2015. nih.gov
Pharmacokinetic and Pharmacodynamic Characterization
Pharmacokinetics in Healthy Subjects
Studies conducted in healthy volunteers have demonstrated that the pharmacokinetics of telavancin (B1682011) are linear. This linearity is observed for doses ranging from 0.25 mg/kg to 15 mg/kg nih.gov. Following single intravenous doses in healthy subjects, the total exposure to telavancin, as measured by the area under the concentration-time curve (AUC), increases proportionally with the dose.
For instance, the steady-state AUC was approximately two-fold higher for a 15 mg/kg dose compared to a 7.5 mg/kg dose. Specifically, the maximum plasma concentrations (Cmax) were 186 mg/L and 88 mg/L for the 15 mg/kg and 7.5 mg/kg doses, respectively. The corresponding minimum plasma concentrations (Cmin) were 16 mg/L and 6 mg/L. This dose-proportional increase in exposure supports the characterization of telavancin's pharmacokinetics as linear within this therapeutic dose range.
Telavancin exhibits a high degree of binding to human plasma proteins. The primary binding protein is serum albumin. In human plasma, the protein binding is approximately 92% to 94%. This extensive binding is a key characteristic of the compound's pharmacokinetic profile.
A microdialysis study in healthy volunteers further characterized the extent of this binding by measuring unbound, active drug concentrations directly in the plasma. The results showed that unbound telavancin levels in plasma constituted between 13.2% and 24.8% of the corresponding total telavancin concentrations oup.comnih.gov. This finding is consistent with the high percentage of protein binding observed in vitro. The mean peak concentration (Cmax) of free telavancin in plasma was found to be 13.8 ± 7.8 mg/L, and the area under the concentration-time curve over 24 hours (AUC₀₋₂₄) was 82.9 ± 34.3 mg·h/L oup.comnih.gov.
The ability of Telavancin to penetrate various tissues is a critical aspect of its pharmacokinetic profile. Studies using microdialysis in healthy volunteers have provided detailed insights into the concentrations of unbound, microbiologically active telavancin in the interstitial fluid of different soft tissues.
Following a single intravenous dose of 10 mg/kg in healthy subjects, telavancin demonstrated penetration into muscle tissue oup.com. The equilibration between the free fraction of the drug in plasma and the interstitial fluid of the muscle occurs slowly, with peak concentrations in the tissue being reached at a delayed time compared to plasma oup.com.
The maximum concentration (Cmax) of unbound telavancin in muscle was 4.3 ± 1.5 mg/L, which was achieved at a median time (Tmax) of 4.8 ± 4.6 hours oup.comoup.com. The exposure in muscle tissue, represented by the AUC₀₋₂₄, was 61.5 ± 27.1 mg·h/L oup.comnih.gov. The ratio of tissue-to-plasma exposure for unbound telavancin, based on AUC₀₋₂₄, was 0.9 ± 0.6, indicating near-complete equilibration between the free drug in plasma and the interstitial space fluid of the muscle over a 24-hour period oup.comoup.comnih.gov.
Table 1: Pharmacokinetic Parameters of Unbound Telavancin in Muscle Tissue
Data derived from a study in eight healthy male subjects after a single 10 mg/kg intravenous dose.
| Parameter | Mean Value (± SD) | Unit |
|---|---|---|
| Cmax | 4.3 (± 1.5) | mg/L |
| Tmax | 4.8 (± 4.6) | h |
| AUC₀₋₂₄ | 61.5 (± 27.1) | mg·h/L |
Telavancin also penetrates into subcutaneous adipose tissue, although the process is slower compared to muscle tissue oup.com. In a study involving healthy volunteers, the peak concentration of unbound telavancin in the interstitial fluid of subcutaneous adipose tissue was reached significantly later than in plasma oup.com.
Table 2: Pharmacokinetic Parameters of Unbound Telavancin in Subcutaneous Adipose Tissue
Data derived from a study in eight healthy male subjects after a single 10 mg/kg intravenous dose.
| Parameter | Mean Value (± SD) | Unit |
|---|---|---|
| Cmax | 3.4 (± 1.8) | mg/L |
| Tmax | 7.7 (± 4.8) | h |
| AUC₀₋₂₄ | 50.0 (± 29.8) | mg·h/L |
The penetration of telavancin into skin blister fluid, a model for skin and soft tissue infections, has been evaluated in healthy subjects. Studies have shown that telavancin achieves adequate concentrations in this compartment. The mean penetration of telavancin into blister fluid is approximately 40% of that in plasma, based on the ratio of the steady-state area under the curve (AUCss) in blister fluid compared to plasma nih.gov.
In one study, the peak telavancin concentration in plasma was 84.8 ± 5.3 µg/ml, while the peak concentration in blister fluid was 16.0 ± 2.0 µg/ml. The time to reach peak concentration (Tmax) was notably longer in blister fluid (9.3 ± 2.4 hours). The AUCss was 604 ± 83 µg·h/ml in plasma and 241 ± 33 µg·h/ml in blister fluid, confirming the penetration ratio of approximately 40.3% (± 5.8%).
Table 3: Pharmacokinetic Parameters of Telavancin in Plasma and Blister Fluid
Data are presented as mean ± standard deviation.
| Parameter | Plasma | Blister Fluid |
|---|---|---|
| Cmax (µg/ml) | 84.8 (± 5.3) | 16.0 (± 2.0) |
| Tmax (h) | - | 9.3 (± 2.4) |
| AUCss (µg·h/ml) | 604 (± 83) | 241 (± 33) |
| Elimination Half-life (h) | 6.26 (± 0.78) | 6.91 (± 0.53) |
Table of Mentioned Compounds
| Compound Name |
|---|
| Telavancin Hydrochloride |
| Telavancin |
| Albumin |
Tissue Penetration and Distribution Studies
Lung Tissue Penetration (e.g., Epithelial Lining Fluid, Alveolar Macrophages)
Telavancin demonstrates significant penetration into lung tissues, specifically the epithelial lining fluid (ELF) and alveolar macrophages (AM), which are critical sites of action for treating pneumonia.
In a study involving healthy subjects, steady-state concentrations of telavancin were measured in plasma, ELF, and AM. The mean concentration of telavancin in the ELF was observed to range from 1 to 4 µg/mL. This concentration in the ELF approximates the free, unbound fraction of the drug in plasma, as telavancin is primarily bound to albumin, which does not readily cross into the ELF.
Furthermore, telavancin achieves very high concentrations in alveolar macrophages, ranging from 19 to 42 µg/mL. A population pharmacokinetic model further elucidated the penetration of telavancin into the lungs, estimating the median area under the curve (AUC) in the ELF to be approximately 75% of the free AUC in the plasma. This indicates substantial distribution of the active drug to the site of infection in the lungs. In separate in vitro experiments, the presence of pulmonary surfactant was found to have no discernible effect on the antibacterial activity of telavancin.
Table 1: Telavancin Concentrations in Lung Compartments of Healthy Subjects
| Parameter | Concentration (µg/mL) |
|---|---|
| Epithelial Lining Fluid (ELF) | 1 - 4 |
Cellular Pharmacokinetics in Eukaryotic Cells (e.g., Macrophages, Fibroblasts)
The cellular pharmacokinetics of telavancin have been investigated in eukaryotic cells, including J774 mouse macrophages and rat embryonic fibroblasts. In these cell lines, the uptake of telavancin was observed to be a linear function of both time and concentration.
The clearance rate for telavancin uptake in these cells was approximately 10 mL/g of protein per hour. In contrast, the efflux of the drug from macrophages was found to be about 5.7 times slower than its uptake. Subcellular distribution studies revealed that telavancin primarily localizes within the lysosomes of these eukaryotic cells.
Elimination Pathways (e.g., Renal Excretion)
The primary route of elimination for telavancin is renal excretion. Following intravenous administration, a substantial portion of the drug is cleared from the body through the kidneys.
In a mass balance study involving healthy male volunteers who received a single intravenous infusion of radiolabeled telavancin, approximately 76% of the total administered radioactive dose was recovered in the urine over a period of 216 hours. In contrast, less than 1% of the administered dose was recovered in the feces. The majority of the drug excreted in the urine is unchanged telavancin, accounting for about 82% of the dose after a single administration. The renal clearance of telavancin is directly correlated with creatinine (B1669602) clearance, indicating the importance of renal function in the drug's elimination.
Metabolic Profile and Identification of Hydroxylated Metabolites
The metabolism of telavancin does not involve the cytochrome P450 enzyme system. The biotransformation of telavancin is limited, with the majority of the drug being excreted unchanged.
However, a small fraction of the administered dose is metabolized to form hydroxylated metabolites. Three such metabolites have been identified in human urine, designated as M1, M2, and the primary metabolite, THRX-651540. These metabolites are the result of oxidation on the alkyl side chain of the telavancin molecule. Despite their identification, these hydroxylated metabolites account for a minor portion of the total eliminated dose.
Pharmacokinetics in Patient Populations
Pharmacokinetics in Complicated Skin and Skin Structure Infection Patients
The pharmacokinetics of telavancin in patients with complicated skin and skin structure infections (cSSSI) have been characterized through population pharmacokinetic modeling, utilizing data from Phase 2 and Phase 3 clinical trials. A two-compartment open model with zero-order input was found to best describe the pharmacokinetic profile of telavancin in this patient population.
Table 2: Population Pharmacokinetic Parameters of Telavancin in cSSSI Patients
| Parameter | Median Value (Range) |
|---|
Pharmacokinetics in Hospital-Acquired Pneumonia/Ventilator-Associated Pneumonia Patients
Similar to the findings in cSSSI patients, a two-compartment open model with zero-order input also adequately described the pharmacokinetics of telavancin in patients with hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP). Population pharmacokinetic analyses of data from Phase 3 clinical trials in HAP patients revealed that telavancin clearance is highly correlated with renal function.
The pharmacokinetic profile of telavancin in HAP patients is comparable to that observed in patients with cSSSI. The median telavancin clearance in patients with HAP was 1.07 L/h, with a range of 0.26 to 2.42 L/h. Notably, a patient's ventilator status did not appear to influence the pharmacokinetics of telavancin. The median clearance was 1.15 L/h (range: 0.5 - 2.37 L/h) in VAP patients and 1.05 L/h (range: 0.26 – 2.42 L/h) in non-ventilator-associated HAP patients. Age of 75 years or older was identified as a covariate with some relation to at least one pharmacokinetic parameter in the HAP population, but it did not have a marked effect on drug exposure.
Table 3: Population Pharmacokinetic Parameters of Telavancin in HAP/VAP Patients
| Parameter | Median Value (Range) |
|---|---|
| Telavancin Clearance (CL) in HAP | 1.07 L/h (0.26 - 2.42 L/h) |
| Telavancin Clearance (CL) in VAP | 1.15 L/h (0.5 - 2.37 L/h) |
Pharmacodynamic Indices and Exposure-Response Relationships
The pharmacodynamic parameter that best correlates with the in vivo efficacy of telavancin is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). oup.comoup.com This index integrates the drug's concentration over time with the susceptibility of the target pathogen, providing a measure of the total drug exposure the organism encounters.
For Staphylococcus aureus, a key target pathogen, preclinical models have established specific fAUC/MIC targets associated with bactericidal activity. In neutropenic murine thigh and lung infection models, a 1-log₁₀ reduction in bacterial count for S. aureus was associated with fAUC/MIC values of 215 and 76.4, respectively. asm.org In another in vitro model, the total drug AUC/MIC ratio associated with a 1-log₁₀ reduction in colony-forming units from stasis was 219. oup.comnih.govnih.gov
The target fAUC/MIC required for a 90% maximal antibacterial effect is reported to be greater than 40 for vancomycin-susceptible S. aureus. oup.com In an in vitro kinetic model, an AUC/MIC ratio of 50 was the minimum required to prevent bacterial regrowth over 24 hours, while maximal killing was achieved at a ratio of 404. oup.comdrugbank.com These pharmacodynamic targets are crucial for establishing dosing regimens that are likely to achieve clinical success against susceptible pathogens. nih.gov
Investigations into the exposure-response relationships for the safety of telavancin have been conducted, particularly concerning renal function and cardiac repolarization.
Renal Safety: An increased risk of nephrotoxicity, defined by elevations in serum creatinine, has been associated with telavancin treatment. nih.gov In patients with pre-existing moderate to severe renal impairment (CrCl ≤50 mL/min) treated for hospital-acquired bacterial pneumonia/ventilator-associated bacterial pneumonia, an increase in mortality was observed compared to vancomycin (B549263). drugs.com Retrospective analyses of clinical trial data have shown that negative shifts in creatinine clearance can occur during therapy. nih.gov While the precise exposure-response relationship for nephrotoxicity has not been fully quantified, monitoring renal function is recommended for all patients receiving telavancin.
Cardiac Safety: Telavancin has been associated with a potential for QTc interval prolongation. A thorough QT study in healthy subjects evaluated the effects of telavancin at therapeutic and supratherapeutic doses (7.5 mg/kg and 15 mg/kg). The study found that telavancin has a modest effect on the QTc interval, with placebo-corrected mean changes in QTcF of 4.1 msec and 4.5 msec for the 7.5 mg/kg and 15 mg/kg doses, respectively. nih.gov Importantly, the study did not find a correlation between the plasma concentration of telavancin and the magnitude of the change in the QTc interval, indicating a flat exposure-response relationship over the dose range studied. nih.govresearchgate.net
Pre Clinical Research and in Vitro Investigations
In Vitro Studies Elucidating Mechanism of Action
Telavancin (B1682011) hydrochloride inhibits the synthesis of the bacterial cell wall, a critical structure for maintaining cellular integrity. patsnap.com Its mechanism involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. nih.gov This binding action obstructs the transglycosylation and transpeptidation steps in peptidoglycan polymerization, which are essential for forming the rigid cell wall structure. nih.govresearchgate.net By preventing the cross-linking of these precursor units, telavancin effectively halts the construction of a functional cell wall, leading to bacterial cell death. patsnap.com Notably, telavancin is reported to be ten times more potent than vancomycin (B549263) at inhibiting peptidoglycan synthesis in intact Methicillin-resistant Staphylococcus aureus (MRSA) cells. nih.gov
In addition to inhibiting cell wall synthesis, telavancin disrupts the functional integrity of the bacterial cell membrane. nih.gov Studies utilizing flow cytometry with the fluorescent dye diethyloxacarbocyanine [DiOC2(3)] have demonstrated that telavancin induces pronounced and concentration-dependent depolarization of the bacterial membrane in actively growing Staphylococcus aureus cultures. nih.govnih.govresearchgate.net This effect is observed across various phenotypically diverse isolates, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and heterogeneous VISA (hVISA) strains. nih.govnih.govresearchgate.net The depolarization of the membrane leads to the leakage of essential intracellular ions, such as potassium and ATP, further contributing to the rapid bactericidal effect of the drug. nih.gov
Telavancin's interaction with the bacterial cell wall and membrane is a key aspect of its mechanism. Binding affinity studies have shown that telavancin has a high affinity for the cell wall precursor Lipid II. nih.govnih.gov This interaction is crucial for its membrane-disrupting activity, as it mediates the binding of telavancin to the bacterial membrane. nih.govnih.gov
Fluorescence microscopy studies have revealed that telavancin demonstrates a notable affinity for the bacterial septum, which is the primary site of cell wall synthesis. nih.gov In a comparative study, 61% of telavancin-treated bacterial cells showed septal drug binding, whereas only 13% of cells exposed to vancomycin exhibited binding at the septum. nih.gov While vancomycin displayed a higher affinity for the outer cell wall, telavancin's binding to the bacterial cell septum is concentration-independent. nih.gov
Animal Model Studies
The efficacy of telavancin has been evaluated in animal models of bacteremia. In a neutropenic mouse model of MRSA bacteremia, telavancin demonstrated superior efficacy compared to vancomycin. nih.gov Animals treated with telavancin had a significantly higher 14-day survival rate compared to those treated with vancomycin (14 out of 15 versus 0 out of 15, respectively). nih.gov
| Treatment Group | 14-Day Survival Rate |
|---|---|
| Telavancin | 14/15 |
| Vancomycin | 0/15 |
Telavancin's effectiveness has also been assessed in a rabbit model of aortic valve endocarditis caused by MRSA and VISA strains. nih.govnih.gov In this model, telavancin was shown to be effective in reducing bacterial titers in aortic valve vegetations. nih.govnih.gov
Against the MRSA strain, a twice-daily regimen of telavancin reduced the mean aortic valve vegetation titers by 4.7 log10 CFU/g after four days of therapy and sterilized the vegetations in 6 out of 11 rabbits. nih.govnih.gov For comparison, vancomycin reduced the titers by 3.4 log10 CFU/g and sterilized the vegetations in 3 out of 10 rabbits; however, this difference was not statistically significant. nih.govnih.gov
Telavancin was significantly more effective than vancomycin in the VISA model, producing a 5.5 log10 CFU/g reduction in bacterial count, whereas vancomycin showed no reduction. nih.govnih.gov
| Bacterial Strain | Treatment | Mean Reduction in Vegetation Titers (log10 CFU/g) | Vegetations Sterilized |
|---|---|---|---|
| MRSA | Telavancin | 4.7 | 6/11 |
| Vancomycin | 3.4 | 3/10 | |
| VISA | Telavancin | 5.5 | Not Reported |
| Vancomycin | No Reduction | Not Reported |
Efficacy in Models of Meningitis
Telavancin hydrochloride has been evaluated in preclinical models of bacterial meningitis, demonstrating its potential to penetrate the central nervous system and exert bactericidal activity against relevant pathogens. In a rabbit model of meningitis, the penetration of telavancin into inflamed meninges was approximately 2% following intravenous administration. nih.govresearchgate.net
In a study utilizing a rabbit model, telavancin was assessed against both a penicillin-resistant Streptococcus pneumoniae strain and a methicillin-sensitive Staphylococcus aureus (MSSA) strain. nih.govresearchgate.net Against the penicillin-resistant pneumococcal strain, telavancin monotherapy proved to be highly effective, showing a bactericidal rate of -0.84 (± 0.24) log₁₀ CFU/ml·h and sterilizing the cerebrospinal fluid (CSF) in 6 out of 10 rabbits by the end of the treatment period. researchgate.net Its efficacy was found to be significantly superior to the standard combination therapy of vancomycin and ceftriaxone. nih.govresearchgate.net
When tested against an MSSA strain in the same meningitis model, telavancin was slightly, though not significantly, more effective than vancomycin. nih.govresearchgate.net The high efficacy against pneumococci is attributed to its potent intrinsic bactericidal activity and the high CSF/MIC ratios achieved. researchgate.net
| Treatment Group | Bactericidal Rate (Δlog₁₀ CFU/ml·h) | CSF Sterilization Rate |
|---|---|---|
| Telavancin | -0.84 ± 0.24 | 60% (6 of 10 rabbits) |
| Vancomycin + Ceftriaxone | -0.61 ± 0.13 | 40% (4 of 10 rabbits) |
Efficacy in Models of Pneumonia
The efficacy of telavancin has been demonstrated in various animal models of pneumonia caused by key Gram-positive pathogens.
In an immunocompetent murine model of pneumococcal pneumonia caused by Streptococcus pneumoniae, telavancin was as active as both vancomycin and ceftriaxone. nih.gov Animals treated with telavancin showed a mean bacterial load of 2.00 ± 0.00 log₁₀ CFU/g of lung tissue, a significant reduction from the 6.54 ± 0.82 log₁₀ CFU/g observed in untreated animals. nih.gov
A neutropenic murine model of pneumonia induced by MSSA (S. aureus ATCC 29213) was used to compare telavancin with several other antibiotics. asm.org At 48 hours post-inoculation, telavancin demonstrated greater reductions in bacterial burden in the lungs compared to nafcillin (B1677895), vancomycin, and linezolid (B1675486) in both low and high pre-treatment bacterial titer conditions. asm.org
Furthermore, in a porcine model of severe multilobar pneumonia caused by methicillin-resistant Staphylococcus aureus (MRSA), human-simulated exposures of telavancin were found to be more advantageous than linezolid in terms of anti-MRSA efficacy in lung tissue. nih.gov After 48 hours of treatment, MRSA was detected in a significantly lower percentage of lung tissue samples from the telavancin group (21.7%) compared to the linezolid (40.0%) and control (46.7%) groups. nih.gov
| Treatment Agent | Reduction in Bacterial Burden (log₁₀ cfu/g) - Low Titer | Reduction in Bacterial Burden (log₁₀ cfu/g) - High Titer |
|---|---|---|
| Telavancin | -4.3 | -3.2 |
| Nafcillin | -1.3 | -1.8 |
| Vancomycin | -2.9 | -2.2 |
| Linezolid | -0.4 | +0.3 |
Efficacy in Complicated Skin and Soft Tissue Infection Models
Preclinical studies have highlighted the potent antimicrobial effect of telavancin in models of complicated skin and soft tissue infections (cSSTI). In a neutropenic mouse thigh infection model, telavancin was found to be significantly more potent than comparator agents against both MSSA and MRSA. Specifically, it was 4 times more potent than vancomycin against MRSA and 43 times more potent than nafcillin against MSSA. oup.com This enhanced potency against both MRSA and MSSA was also observed in animal models with intact immune systems. oup.com
In a murine subcutaneous infection model, telavancin, along with vancomycin and linezolid, was efficacious and demonstrated greater potency against MRSA compared to the neutropenic thigh model. nih.gov However, the increase in potency was disproportionately higher for vancomycin and linezolid, suggesting that telavancin's activity is less reliant on a competent immune system. nih.gov
Efficacy in Anthrax Infection Models
Telavancin has been evaluated as a potential therapeutic agent for anthrax disease. In vitro studies demonstrated potent activity against 17 Bacillus anthracis isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 0.125 µg/mL. oup.com
The in vivo efficacy was assessed in a rabbit model of inhalation anthrax. oup.com New Zealand White rabbits were infected with a lethal dose of aerosolized B. anthracis Ames spores. Treatment with telavancin was initiated upon detection of the protective antigen (PA) in the animals' sera. The telavancin-treated group exhibited 100% survival over the 14-day monitoring period post-infection. oup.com In contrast, the saline-treated control group had 0% survival.
Moreover, telavancin was more effective than a humanized dose of levofloxacin (B1675101) at clearing B. anthracis from the bloodstream and organ tissues. oup.com These findings suggest that telavancin could be a viable alternative for the treatment or prophylaxis of anthrax infection. oup.com
| Treatment Group | Survival Rate (14 days post-infection) |
|---|---|
| Telavancin | 100% |
| Levofloxacin | Data not specified, but telavancin was more effective in clearing bacteria oup.com |
| Saline Control | 0% |
Clinical Research Findings and Comparative Effectiveness
Phase II and III Clinical Trials Overview
Telavancin (B1682011) Hydrochloride has been the subject of extensive clinical investigation to establish its efficacy in treating serious Gram-positive bacterial infections. Its development program has included several key Phase II and Phase III multinational, randomized, double-blinded studies. nih.govtandfonline.comresearchgate.net These trials have primarily focused on its utility in complicated skin and skin structure infections (cSSSI) and hospital-acquired bacterial pneumonia (HABP), including ventilator-associated bacterial pneumonia (VABP). nih.govoup.comnih.gov The core objective of these studies was to compare the efficacy of telavancin against standard-of-care therapies, most notably vancomycin (B549263). nih.govnih.govnih.gov Further investigations have also explored its potential role in treating bacteremia caused by Staphylococcus aureus. nih.govnih.gov
The clinical development of telavancin for cSSSI included both Phase II and pivotal Phase III trials. The Phase II FAST 2 study compared a 10 mg/kg daily dose of telavancin against standard therapy, which consisted of either an antistaphylococcal penicillin or vancomycin. nih.govtandfonline.comresearchgate.net In this trial, the clinical success rate was 96% in the telavancin group versus 94% in the standard therapy group. nih.govtandfonline.comresearchgate.net
Following this, two large, methodologically identical Phase III trials, known as the Assessment of Telavancin in Complicated Skin and Skin Structure Infections (ATLAS) studies, were conducted to establish non-inferiority against vancomycin. nih.govoup.com A pooled analysis of these two trials showed comparable clinical cure rates in the clinically evaluable population, with 88.3% for telavancin and 87.1% for vancomycin. nih.govoup.comoup.comnih.gov
A key focus of these trials was the efficacy of telavancin against methicillin-resistant Staphylococcus aureus (MRSA), a common and difficult-to-treat pathogen in cSSSI. oup.com Among the 579 clinically evaluable patients with MRSA isolated at baseline, telavancin demonstrated a clinical cure rate of 91%, compared to 86% for vancomycin. oup.comoup.comnih.gov A post hoc analysis of the ATLAS data also evaluated efficacy across different types of cSSSI, showing similar cure rates between telavancin and vancomycin for major abscesses (91% vs. 90%), infective cellulitis (87% vs. 88%), and wound infections (85% vs. 86%). oup.com
ATLAS Trials: Clinical Cure Rates in cSSSI
| Patient Population | Telavancin Cure Rate | Vancomycin Cure Rate | Treatment Difference (95% CI) |
|---|---|---|---|
| Clinically Evaluable | 88.3% | 87.1% | 1.2% (-2.1% to 4.6%) |
Two parallel Phase III, randomized, double-blind trials, known as the Assessment of Telavancin for Treatment of Hospital-Acquired Pneumonia (ATTAIN) studies, were conducted to evaluate the efficacy of telavancin for the treatment of HABP/VABP caused by Gram-positive pathogens. nih.govnih.govtheravance.com These studies compared telavancin with vancomycin. nih.gov The U.S. Food and Drug Administration approved telavancin for HABP/VABP caused by susceptible isolates of S. aureus when alternative treatments are not suitable. vibativ.comfiercebiotech.com
In a pooled analysis of the 1,503 patients in the all-treated population, clinical cure rates were 58.9% for telavancin and 59.5% for vancomycin. nih.gov In the pooled clinically evaluable population, cure rates were 82.4% with telavancin and 80.7% with vancomycin, meeting the primary endpoint of non-inferiority. nih.gov
Subgroup analyses provided further insights. In patients with monomicrobial S. aureus infection, telavancin achieved numerically higher cure rates than vancomycin (84.2% vs. 74.3%). plos.org Similarly, for patients with pneumonia caused by S. aureus with a vancomycin minimum inhibitory concentration (MIC) of ≥1 µg/mL, cure rates were 87% for telavancin versus 74% for vancomycin. plos.orgnih.gov However, in cases of mixed Gram-positive/Gram-negative infections, cure rates were higher in the vancomycin group. nih.gov A retrospective analysis of patients from the ATTAIN studies who had concurrent S. aureus bacteremia found comparable clinical cure rates of 54.3% for telavancin and 47.2% for vancomycin. nih.gov
ATTAIN Trials: Clinical Cure Rates in HABP/VABP
| Patient Population | Telavancin Cure Rate | Vancomycin Cure Rate | Treatment Difference (95% CI) |
|---|---|---|---|
| All-Treated | 58.9% | 59.5% | -0.6% (-5.6% to 4.3%) |
| Clinically Evaluable | 82.4% | 80.7% | 1.7% (-4.3% to 7.7%) |
The potential utility of telavancin for treating uncomplicated S. aureus bacteremia (SAB) was explored in a randomized, double-blind, Phase II trial known as the ASSURE study. nih.gov This study compared a 14-day course of telavancin to standard therapy, which consisted of either vancomycin or an anti-staphylococcal penicillin. nih.gov The trial enrolled 60 patients, with 58 receiving at least one dose of the study medication. nih.gov
In the clinically evaluable population, a similar proportion of patients were cured in both groups: 88% for those receiving telavancin and 89% for those on standard therapy. oup.comnih.gov Notably, all patients in the study who had MRSA bacteremia were cured. nih.gov The results from this pilot study suggested that telavancin may have a role in the treatment of uncomplicated SAB, warranting further investigation. nih.gov
Comparative Efficacy Studies (e.g., vs. Vancomycin)
Across the major Phase III clinical trial programs for cSSSI and HABP/VABP, telavancin was directly compared to vancomycin, the standard of care for many serious MRSA infections. nih.govnih.govoup.com The primary objective of these trials was to demonstrate that telavancin was non-inferior to vancomycin. nih.gov
In the ATLAS trials for cSSSI, telavancin met the non-inferiority criteria when compared with vancomycin. oup.comnih.gov Similarly, in the ATTAIN trials for HABP/VABP, telavancin was shown to be non-inferior to vancomycin based on clinical response at the test-of-cure visit. nih.gov While non-inferiority was the primary goal, subgroup analyses in both sets of trials revealed patient populations where telavancin showed numerically higher cure rates, particularly in infections caused by MRSA in cSSSI and monomicrobial S. aureus in HABP. plos.org
In the ATTAIN trials for HABP/VABP, the clinical cure rate in the pooled clinically evaluable population was 82.4% for telavancin and 80.7% for vancomycin. nih.gov A meta-analysis of randomized controlled trials noted that in the prespecified pooled analysis of the ATTAIN trials, telavancin did not show superiority in patients with MRSA infection (74.8% vs. 74.7%). plos.org However, higher cure rates were observed with telavancin in the subgroup of patients with monomicrobial S. aureus infection. nih.govplos.org
Subgroup Analyses Based on Infection Type and Pathogen
Analyses of Phase 3 clinical trials for complicated skin and skin structure infections (cSSSI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP) have demonstrated varying efficacy for telavancin depending on the specific pathogen and, in the case of pneumonia, the presence of co-pathogens.
In the treatment of HABP/VABP, pooled data from the ATTAIN trials showed that telavancin achieved higher cure rates than vancomycin in patients with monomicrobial Staphylococcus aureus (S. aureus) infection. oup.complos.org Specifically, for pneumonia caused solely by methicillin-susceptible S. aureus (MSSA), cure rates were higher with telavancin. nih.gov The efficacy of telavancin was comparable to vancomycin for infections caused by methicillin-resistant S. aureus (MRSA). oup.comnih.gov However, in cases of mixed Gram-positive and Gram-negative infections, cure rates were noted to be higher in the vancomycin group. oup.comasm.org
A key finding was observed in patients infected with S. aureus strains that had a vancomycin minimum inhibitory concentration (MIC) of ≥1 μg/mL; in this subgroup, telavancin was associated with significantly higher cure rates. plos.orgnih.gov A subanalysis of the ATTAIN trials further confirmed that telavancin maintained high cure rates against both MRSA and MSSA across a range of MIC values, suggesting that resistance to beta-lactams did not impact its effectiveness. the-hospitalist.orgmdedge.com
In the specific subgroup of patients with concurrent S. aureus bacteremia (SAB) alongside either cSSSI or HABP/VABP, a retrospective analysis found that clinical cure rates were comparable between telavancin and vancomycin. nih.gov For cSSSI patients with SAB, the cure rate was 57.1% with telavancin versus 54.5% with vancomycin. nih.gov In the HABP/VABP group with concurrent SAB, cure rates were 54.3% for telavancin and 47.2% for vancomycin. nih.gov
| Infection Type | Pathogen/Condition | Telavancin Cure Rate | Comparator (Vancomycin) Cure Rate | Reference |
|---|---|---|---|---|
| HABP/VABP | Monomicrobial S. aureus | 84.2% | 74.3% | plos.org |
| HABP/VABP | MRSA | Comparable | Comparable | oup.comnih.gov |
| HABP/VABP | MSSA | 87.9% | 75.0% | nih.gov |
| HABP/VABP | S. aureus with Vancomycin MIC ≥1 µg/mL | 87.0% | 74.0% | plos.org |
| HABP/VABP | Mixed Gram-Positive/Gram-Negative | Lower than Vancomycin | Higher than Telavancin | asm.org |
| cSSSI | MRSA (Clinically Evaluable) | 91.0% | 86.0% | oup.com |
| cSSSI with Concurrent SAB | S. aureus | 57.1% | 54.5% | nih.gov |
| HABP/VABP with Concurrent SAB | S. aureus | 54.3% | 47.2% | nih.gov |
Impact of Pre-existing Renal Impairment on Efficacy in cSSSI and HABP/VABP
The efficacy of Telavancin Hydrochloride can be influenced by a patient's baseline renal function. Analyses from Phase 3 trials have shown decreased clinical cure rates and increased mortality in certain patient subgroups with pre-existing renal impairment, particularly those with a creatinine (B1669602) clearance (CrCl) of ≤50 mL/min. oup.comjwatch.org
In the pivotal ATTAIN trials for HABP/VABP, an increased mortality risk was observed in telavancin-treated patients who had pre-existing moderate-to-severe renal impairment (CrCl <50 mL/min). oup.com The difference in mortality was most pronounced in the subgroup with severe renal impairment (CrCl <30 mL/min). oup.com In patients with a baseline CrCl <30 mL/min, 20 of 32 telavancin-treated patients died, compared to 7 of 27 vancomycin-treated patients. oup.com
Due to these findings, a post-hoc analysis of the ATTAIN data was conducted, excluding patients with severe renal impairment (CrCl <30 mL/min) or pre-existing acute renal failure. nih.gov In this analysis of patients with more normal baseline renal function, the cure rates for telavancin were similar to those for vancomycin in the clinically evaluable population (82.5% vs. 81.3%, respectively). nih.gov Furthermore, in the subset of these patients with only Gram-positive pathogens, the cure rate was significantly higher in the telavancin group compared to the vancomycin group (85.0% vs. 75.2%). nih.gov This suggests that in the absence of severe baseline renal dysfunction, telavancin demonstrates greater efficacy against its target pathogens. nih.gov
For cSSSI, the package insert for telavancin indicates that efficacy may be lower in patients with a baseline creatinine clearance of ≤50 mL/minute. jwatch.org A subgroup analysis of the pooled cSSSI trials also noted decreased clinical cure rates in telavancin-treated patients with baseline CrCl ≤50 mL/min. oup.com
| Infection Type | Patient Subgroup (Baseline Renal Function) | Key Efficacy Finding | Reference |
|---|---|---|---|
| HABP/VABP | CrCl <50 mL/min | Increased mortality risk observed with Telavancin compared to Vancomycin. | oup.com |
| HABP/VABP | CrCl <30 mL/min | Mortality was 62.5% (20/32) for Telavancin vs. 25.9% (7/27) for Vancomycin. | oup.com |
| HABP/VABP | Excluding CrCl <30 mL/min and Acute Renal Failure | Cure rates were similar to Vancomycin (82.5% vs. 81.3%). | nih.gov |
| HABP/VABP (Gram-Positive Only) | Excluding CrCl <30 mL/min and Acute Renal Failure | Cure rate was higher for Telavancin than Vancomycin (85.0% vs. 75.2%). | nih.gov |
| cSSSI | CrCl ≤50 mL/min | Decreased clinical cure rates noted for Telavancin. | oup.comjwatch.org |
Safety Profile and Adverse Event Research
Renal System Adverse Events
Clinical research has identified new-onset or worsening renal impairment as a notable adverse event associated with Telavancin (B1682011) Hydrochloride. The incidence of renal adverse events is higher in patients with underlying kidney dysfunction or those with risk factors for renal impairment ebmconsult.com.
The incidence of renal adverse events with telavancin has been characterized in several clinical trials, often in comparison to vancomycin (B549263).
In trials for complicated skin and skin structure infections (cSSSI), the rate of renal adverse events, including increased serum creatinine (B1669602), renal impairment, renal insufficiency, and/or renal failure, was 3% in patients treated with telavancin, compared to 1% in those treated with vancomycin nih.gov. Similarly, another analysis of cSSSI trials noted a nephrotoxicity rate of 6% for telavancin versus 2% for vancomycin oup.com.
For hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP), the incidence of renal adverse events was 10% for telavancin versus 8% for vancomycin nih.govrxlist.com. A separate analysis observed acute renal insufficiency more frequently in the telavancin group (16%) compared to the vancomycin group (10%) oup.com. Increases in serum creatinine to 1.5 times baseline were also more common with telavancin (16%) than with vancomycin (10%) nih.gov.
A retrospective analysis of the ATTAIN trials (for HABP/VABP) provided a time-course characterization of renal function changes. Negative shifts in creatinine clearance (CrCl) were more pronounced early in therapy with telavancin compared to vancomycin. At day 4, 19.3% of telavancin patients showed a negative shift versus 8.4% of vancomycin patients. However, this difference diminished by the end of therapy, with negative shift rates being similar between the two treatments nih.gov. Most of these changes were of a low grade nih.gov.
A retrospective cohort study in a clinical practice setting observed that 33% of patients receiving telavancin as salvage therapy developed acute renal insufficiency, a higher rate than reported in initial clinical trials oup.com.
| Clinical Trial / Study Setting | Indication | Telavancin Incidence Rate | Vancomycin Incidence Rate | Citation |
| cSSSI Trials | Complicated Skin and Skin Structure Infections | 3% (Renal Adverse Events) | 1% (Renal Adverse Events) | nih.gov |
| Phase III cSSSI Trial | Complicated Skin and Skin Structure Infections | 6% (Nephrotoxicity/Acute Renal Insufficiency) | 2% (Nephrotoxicity/Acute Renal Insufficiency) | oup.com |
| HABP/VABP Trials | Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia | 10% (Renal Adverse Events) | 8% (Renal Adverse Events) | nih.govrxlist.com |
| Randomized HABP/VABP Trial | Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia | 16% (Acute Renal Insufficiency) | 10% (Acute Renal Insufficiency) | oup.com |
| HABP/VABP Trials | Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia | 16% (Serum creatinine increase ≥1.5x baseline) | 10% (Serum creatinine increase ≥1.5x baseline) | nih.gov |
| Retrospective Cohort Study | Salvage Therapy (Non-FDA-approved indications) | 33% (Acute Renal Insufficiency) | N/A | oup.com |
Research indicates that the risk of renal adverse events with telavancin is greater in patients with certain pre-existing conditions and those taking concurrent medications known to affect renal function drugs.comtheravance.com.
Baseline Comorbidities:
Pre-existing Renal Impairment : Patients with underlying renal dysfunction are at a higher risk ebmconsult.comdrugs.com. Increased mortality was observed in patients with pre-existing moderate to severe renal impairment (CrCl ≤50 mL/min) treated with telavancin for HABP/VABP compared to those receiving vancomycin drugs.comdrugs.com.
Other Comorbidities : Conditions such as diabetes mellitus, congestive heart failure, and hypertension are known to predispose patients to kidney dysfunction and increase the risk of telavancin-associated renal events drugs.commayoclinic.orgfda.gov. Older age is also a risk factor, as elderly patients are more likely to have decreased renal function nih.govdrugs.com.
Concomitant Medications:
Nephrotoxic Agents : The use of concomitant medications known to affect kidney function can increase the risk of nephrotoxicity theravance.comfda.gov. These include non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin-converting enzyme (ACE) inhibitors, and loop diuretics oup.comdrugs.comfda.gov.
Other Medications : A retrospective study identified the use of intravenous contrast dye and prior supratherapeutic serum vancomycin trough levels (>20 mg/L) as being associated with the development of acute renal insufficiency during telavancin therapy oup.com.
A univariate analysis in one study found that an increased body mass index (BMI) was also more common in patients who developed acute renal insufficiency oup.com.
Given the potential for nephrotoxicity, monitoring of renal function is recommended for all patients receiving Telavancin Hydrochloride drugs.comtheravance.com.
The recommended monitoring strategy includes assessing renal function, typically via serum creatinine, at multiple points during the treatment course drugs.com:
Prior to Initiation : Establish a baseline renal function before starting therapy.
During Treatment : Monitor serum creatinine at 48- to 72-hour intervals. More frequent monitoring may be required if clinically indicated.
At the End of Therapy : Assess renal function upon completion of the treatment course.
If a decrease in renal function is observed, it is advised to assess the benefit of continuing telavancin versus discontinuing and switching to an alternative agent theravance.com.
Cardiovascular System Adverse Events
Research into the cardiovascular safety profile of this compound has focused primarily on its potential to prolong the QTc interval.
Telavancin has been shown to have an effect on cardiac repolarization plos.org. A dedicated study in healthy subjects was conducted to evaluate this effect. In this trial, the placebo-corrected mean change from baseline in the Fridericia-corrected QT interval (QTcF) was 4.5 milliseconds for a 15 mg/kg dose of telavancin nih.gov. This was compared to a 9.2-millisecond change for the positive control, moxifloxacin (B1663623), indicating a minimal effect on QT prolongation by telavancin nih.gov. No subjects in the study had a QTcF value of 450 msec or greater nih.gov.
In clinical trials, the incidence of significant QTc prolongation has been documented:
In three cSSSI studies, the incidence of a QTc prolongation greater than 60 msec from baseline was 1.5% in the telavancin group and 0.6% in the vancomycin group ebmconsult.com.
In Phase 3 HABP/VABP studies, the incidence of a QTc prolongation greater than 60 msec from baseline or a mean value greater than 500 msec was 8% in the telavancin group and 7% in the vancomycin group ebmconsult.com.
Despite these findings, no cardiac adverse events were specifically attributed to the prolongation of the QTc interval in these trials ebmconsult.complos.org.
| Study / Trial Setting | Population | Measurement | Telavancin Result | Comparator Result | Citation |
| Dedicated QT Study | Healthy Subjects | Placebo-corrected mean change in QTcF | 4.5 msec (at 15 mg/kg) | 9.2 msec (Moxifloxacin) | nih.gov |
| cSSSI Clinical Trials | Patients with cSSSI | Incidence of QTc prolongation >60 msec from baseline | 1.5% | 0.6% (Vancomycin) | ebmconsult.com |
| HABP/VABP Clinical Trials | Patients with HABP/VABP | Incidence of QTc prolongation >60 msec or mean value >500 msec | 8% | 7% (Vancomycin) | ebmconsult.com |
Certain factors may increase the risk of QTc prolongation in patients receiving telavancin.
Concomitant Medications : The use of other medications known to prolong the QTc interval is a significant risk factor ebmconsult.com. In the cSSSI trials, 21% of patients receiving telavancin and 16% of those receiving vancomycin were on concomitant medications known to prolong the QTc interval and associated with a risk of Torsades de Pointes ebmconsult.com.
Pre-existing Conditions : Caution is advised for patients with a history of heart rhythm problems, such as congenital long QT syndrome, or a family history of this condition mayoclinic.orgdrugs.com.
Cardiac Electrophysiology Studies
This compound has been studied for its effects on cardiac electrophysiology, with a particular focus on its potential to prolong the QTc interval. nih.govrxlist.com The QTc interval is a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat; a prolonged QTc interval can be a risk factor for serious cardiac arrhythmias. nih.gov
In a study involving 160 healthy individuals, the effects of Telavancin on the QTc interval were evaluated. nih.gov Participants were randomized to receive either a placebo, Telavancin at a dose of 7.5 mg/kg or 15 mg/kg, or moxifloxacin 400 mg (which served as a positive control). nih.gov The results, using the Fridericia correction formula (QTcF), indicated that the placebo-corrected mean changes in QTcF values were 4.1 msec for 7.5 mg/kg of Telavancin and 4.5 msec for 15 mg/kg of Telavancin. nih.gov This was compared to a 9.2 msec change for moxifloxacin. nih.gov The study concluded that Telavancin has a minimal effect on QT prolongation, with a mean effect of less than 5-msec on cardiac repolarization. nih.gov Furthermore, no correlation was found between the magnitude of the change in QTc and the plasma concentrations of Telavancin. nih.gov
It is recommended that Telavancin be used with caution in patients who are taking other medications known to prolong the QTc interval. rxlist.comnih.gov Such medications can include certain antiarrhythmic agents, macrolide antibiotics, and tricyclic antidepressants. rxlist.com Patients with a history of heart rhythm problems, such as QT prolongation, should also be monitored closely. mayoclinic.orgdrugs.com
The following table summarizes the key findings from the cardiac electrophysiology study:
| Treatment Group | Placebo-Corrected Mean Change in QTcF (msec) |
| Telavancin 7.5 mg/kg | 4.1 |
| Telavancin 15 mg/kg | 4.5 |
| Moxifloxacin 400 mg | 9.2 |
Gastrointestinal System Adverse Events
Gastrointestinal adverse events are among the most frequently reported side effects associated with this compound. patsnap.com These can range in severity and include nausea, vomiting, diarrhea, and taste disturbances. patsnap.comebmconsult.com
Nausea, Vomiting, and Diarrhea
Nausea is a very common adverse event, reported in up to 27% of patients, while vomiting has been observed in up to 14% of individuals. drugs.com Diarrhea is also a common side effect. drugs.comdrugs.com While often mild, diarrhea can in some cases be severe and may occur two months or more after the cessation of treatment. mayoclinic.org It is important to note that antibiotic-associated diarrhea can be a sign of a new infection. drugs.com
Dysgeusia
A notable and very common side effect of Telavancin is a change in taste, often described as a metallic or soapy taste disturbance. patsnap.comdrugs.com This has been reported in more than 10% of patients, with some sources indicating an incidence of up to 33%. drugs.com
Clostridium difficile-Associated Disease
As with many antibiotics, Telavancin use can disrupt the normal gut flora, which can lead to the overgrowth of Clostridium difficile. nih.govpatsnap.com This can result in Clostridium difficile-associated diarrhea (CDAD), which can range from mild diarrhea to severe and potentially fatal colitis. patsnap.com Symptoms of CDAD can include watery or bloody stools, abdominal pain, and fever. patsnap.comwebmd.com It is important to consider this diagnosis in patients who present with diarrhea during or after treatment with Telavancin. nih.govebmconsult.com
The following table provides an overview of the incidence of common gastrointestinal adverse events:
| Adverse Event | Incidence |
| Nausea | Very Common (up to 27%) |
| Vomiting | Very Common (up to 14%) |
| Diarrhea | Common |
| Dysgeusia (Taste Disturbance) | Very Common (>10%, up to 33%) |
| Clostridium difficile-Associated Disease | Uncommon (0.1% to 1% as Clostridium colitis) |
Hypersensitivity Reactions
Hypersensitivity reactions to this compound can occur and may range from mild infusion-related reactions to severe, life-threatening anaphylaxis. patsnap.comnih.gov
Anaphylaxis
Anaphylaxis is a rare but serious allergic reaction that requires immediate medical attention. mayoclinic.orgpatsnap.com Symptoms can include rash, itching, difficulty breathing or swallowing, and swelling of the hands, face, or mouth. mayoclinic.org Postmarketing reports have confirmed the occurrence of anaphylaxis with Telavancin. drugs.com
Infusion-Related Reactions
Infusion-related reactions, sometimes referred to as "Red Man Syndrome," can occur with Telavancin administration. nih.govmayoclinic.org These reactions are characterized by symptoms such as itching, hives, chills, fever, a fast heartbeat, nausea, vomiting, and a rash or redness of the face, neck, upper body, back, and arms. mayoclinic.org To minimize the risk of these reactions, it is recommended that Telavancin be administered over a period of at least 60 minutes. nih.gov
Due to its structural similarity to vancomycin, there is a potential for cross-reactivity in patients with a known hypersensitivity to vancomycin. nih.gov Studies have shown that some patients with vancomycin-induced DRESS (Drug Reaction with Eosinophilia and Systemic Symptoms) may also react to Telavancin. nih.gov
Potential Hematological Considerations
Hematological adverse events have been observed with this compound, although they are generally uncommon. patsnap.comdrugs.com
Anemia
Anemia, a condition characterized by a deficiency of red blood cells or hemoglobin, has been reported as an uncommon adverse effect, occurring in 0.1% to 1% of patients. patsnap.comdrugs.com Other uncommon hematological effects that have been noted include leukopenia (a decrease in white blood cells), thrombocythemia (an increase in platelets), and thrombocytopenia (a decrease in platelets). drugs.com
Neurological Adverse Events
Neurological adverse events have been reported in patients receiving this compound. patsnap.comdrugs.com The most common of these are headache and dizziness. drugs.com
Headache, Insomnia, and Dizziness
Headache and dizziness are considered common adverse events, occurring in 1% to 10% of patients. drugs.com Insomnia is also a common side effect within the same incidence range. drugs.com
Somnolence
Somnolence, or drowsiness, is an uncommon neurological side effect, reported in 0.1% to 1% of individuals. drugs.com Other uncommon neurological events include ageusia (loss of taste), migraine, paraesthesia (tingling or numbness), parosmia (distorted sense of smell), and tremor. drugs.com
The following table summarizes the incidence of some neurological adverse events:
| Adverse Event | Incidence |
| Headache | Common (1% to 10%) |
| Dizziness | Common (1% to 10%) |
| Insomnia | Common (1% to 10%) |
| Somnolence | Uncommon (0.1% to 1%) |
Dermatological Adverse Events
Dermatological adverse events associated with this compound primarily include rash and pruritus (itching). drugs.com
Rash and Pruritus
Both rash and pruritus are considered common side effects, occurring in 1% to 10% of patients treated with Telavancin. drugs.com These dermatological reactions can be associated with hypersensitivity or infusion-related reactions. mayoclinic.org
Other Noted Adverse Events
A variety of other adverse events have been reported with the use of this compound. drugs.com
Foamy Urine
Foamy urine is a very common adverse event, noted in up to 13% of patients. mayoclinic.orgdrugs.com
Hypokalemia and Hypotension
Hypokalemia (low potassium levels) and hypotension (low blood pressure) have been reported. nih.gov In an analysis of phase 3 nosocomial pneumonia data, hypotension was observed in 6.5% of patients treated with Telavancin. nih.gov
Peripheral Edema and Decubitus Ulcer
Peripheral edema (swelling of the lower legs or hands) and decubitus ulcer (bedsore) have also been noted. nih.gov In the same analysis, peripheral edema was reported in 4.6% of patients, and decubitus ulcer was seen in 4.6% of the Telavancin group. nih.gov
| Adverse Event | Incidence/Frequency |
| Foamy Urine | Very Common (up to 13%) |
| Hypotension | 6.5% in a specific study population |
| Peripheral Edema | Uncommon (0.1% to 1%); 4.6% in a specific study population |
| Decubitus Ulcer | 4.6% in a specific study population |
Special Population Safety Considerations
Geriatric Patient Safety Profile
The safety profile of Telavancin in geriatric patients has been a subject of specific analysis within clinical studies. Pharmacokinetic data has shown age-related differences in drug exposure. In studies of patients with complicated skin and skin-structure infections (cSSSI), the area under the curve (AUC), a measure of total drug exposure, was approximately 11% higher in patients aged 75 years and older. oup.com Conversely, in patients with hospital-acquired pneumonia (HAP), the AUC decreased by 6% in the same age group. oup.com
A key concern in the geriatric population is renal function. Clinical observations have indicated a higher incidence of nephrotoxicity associated with vancomycin, a comparator drug, in elderly patients compared to younger adults. mdpi.com One study found the incidence of vancomycin-associated nephrotoxicity to be nearly three times higher in elderly patients. mdpi.com Although this data is for a different drug, it highlights the vulnerability of this population to drug-induced kidney injury, a known risk with lipoglycopeptides like Telavancin.
| Patient Population | Age Group | Change in AUC |
|---|---|---|
| Complicated Skin and Skin-Structure Infections (cSSSI) | ≥75 years | ~11% Higher |
| Hospital-Acquired Pneumonia (HAP) | ≥75 years | 6% Lower |
Pregnancy and Fetal Risk Assessment (Based on Animal Reproduction Studies and Human Implications)
The potential risk of Telavancin to a developing fetus has been evaluated through animal reproduction studies, as there is no adequate and well-controlled data from human pregnancies. fda.gov These animal studies have raised concerns about potential adverse developmental outcomes. fda.govdrugs.com
In embryo-fetal development studies conducted in rats, rabbits, and minipigs, Telavancin was administered intravenously during the period of organogenesis. The results indicated that Telavancin has the potential to cause limb and skeletal malformations. fda.gov Specific findings included brachymelia (shortening of the limbs), adactyly (absence of digits), and absent ulna in rabbits. fda.gov In rats, decreased fetal body weights and an increase in the number of stillborn pups were observed. fda.gov
Due to these findings in multiple animal species at clinically relevant doses, Telavancin is classified as Pregnancy Category C. fda.gov This category signifies that animal reproduction studies have shown an adverse effect on the fetus and there are no adequate and well-controlled studies in humans, but potential benefits may warrant use of the drug in pregnant women despite potential risks. Given the lack of human data and the risks suggested by animal studies, it is advised to avoid using Telavancin in pregnant women unless the potential benefit to the patient outweighs the potential risk to the fetus. fda.gov A pregnancy exposure registry exists to monitor outcomes in women exposed to Telavancin during pregnancy. fda.gov
| Animal Species | Observed Developmental Toxicities |
|---|---|
| Rat | Decreased fetal body weights, Increased number of stillborn pups, Brachymelia |
| Rabbit | Limb malformations (brachymelia, adactyly, absent ulna), Skeletal malformations |
| Minipig | Limb and skeletal malformations |
Pediatric Patient Safety and Efficacy Research Gaps
The safety and efficacy of Telavancin in pediatric patients have not been established, and it is not approved for use in this population. pediatriconcall.com Research in this area is limited, highlighting significant gaps in understanding the drug's properties in children.
A clinical study was conducted to investigate the pharmacokinetics and short-term safety of a single 10 mg/kg dose of Telavancin in 22 pediatric subjects aged 2 to 17 years. nih.govasm.orgnih.govcumberlandpharma.com The study found that a single dose was well-tolerated without clinically significant adverse effects. nih.govasm.orgnih.gov However, it was noted that drug exposure was lower in children compared to adults, and all age groups exhibited increased clearance of the drug. nih.govasm.orgnih.govcumberlandpharma.com This suggests that the adult dosing regimen may not be appropriate for pediatric patients and that further studies are necessary to determine the correct dosage for phase 3 clinical trials. nih.govasm.orgnih.gov
Mortality Rates in Specific Patient Subgroups (e.g., Renal Impairment, Elderly)
Analyses of clinical trial data have revealed increased mortality rates in specific patient subgroups treated with Telavancin, particularly those with pre-existing renal impairment.
In the pivotal ATTAIN trials for hospital-acquired pneumonia (HAP), an increased mortality rate was observed in patients with pre-existing moderate to severe renal impairment (Creatinine Clearance [CrCl] ≤ 50 mL/min) who were treated with Telavancin compared to vancomycin. drugs.comnih.gov Among patients with a baseline CrCl <30 mL/min, the 28-day survival was 47% for the Telavancin group versus 62% for the vancomycin group. nih.gov This finding has led to a boxed warning in the prescribing information, advising that the use of Telavancin in this patient population should only be considered when the anticipated benefit outweighs the potential risk. drugs.com
A post-hoc analysis of the ATTAIN trial data was conducted, excluding patients with severe renal impairment (CrCl < 30 mL/min) and acute renal failure at baseline. nih.govnih.gov In this analysis of the remaining 1,266 patients (84.2% of the original study population), the 28-day mortality rates were similar between the Telavancin and vancomycin groups (16.1% and 16.9%, respectively). nih.govnih.gov This suggests that the increased mortality risk is concentrated in the subgroup of patients with severe renal dysfunction at the start of therapy.
| Patient Subgroup | Telavancin Mortality Rate | Vancomycin Mortality Rate |
|---|---|---|
| Overall ATTAIN Population | 20.0% | 18.6% |
| Patients with CrCl < 30 mL/min | 53% (100% - 47% survival) | 38% (100% - 62% survival) |
| Post-Hoc Analysis (excluding severe renal impairment) | 16.1% | 16.9% |
Drug Interactions and Concomitant Therapies Research
Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4/5 Inhibition)
Research has indicated that the metabolism of telavancin (B1682011) does not involve the cytochrome P450 (CYP450) enzyme system. medscape.comnih.gov In vitro studies have shown that the primary isoenzymes of the human CYP450 system are not significantly affected by telavancin. nih.gov Consequently, inhibitors or inducers of these isoenzymes are not expected to alter the clearance of telavancin. nih.gov This lack of interaction suggests that telavancin has a low potential for causing or being a target of drug-drug interactions mediated by the CYP450 pathway. A study using radiolabeled telavancin in healthy male subjects identified three hydroxylated metabolites, with the main one being THRX-651540, but the specific metabolic pathway remains unidentified. medscape.comnih.govnih.gov
Interactions with Medications Known to Prolong the QTc Interval
Telavancin has been shown to prolong the QTc interval, which can increase the risk of ventricular arrhythmias. researchgate.net Therefore, its use should be avoided in patients with known QTc interval prolongation, such as those with congenital long QT syndrome. researchgate.net Co-administration of telavancin with other medications that are also known to prolong the QTc interval may heighten the risk of life-threatening arrhythmias, including Torsade de Pointes. researchgate.netshmabstracts.org
Classes of drugs that are known to prolong the QTc interval and may interact with telavancin include:
Class I and Class III antiarrhythmic agents shmabstracts.org
Phenothiazines shmabstracts.org
Tricyclic antidepressants (TCAs) shmabstracts.org
Macrolide antibiotics shmabstracts.org
Serotonin (5-HT3) receptor antagonists (e.g., ondansetron) clinicaltrials.gov
Antipsychotics (e.g., amoxapine, aripiprazole) medscape.com
Quinolone antibiotics (e.g., moxifloxacin)
Antimalarials (e.g., chloroquine) medscape.comshmabstracts.org
Due to this risk, careful consideration and monitoring are essential when telavancin is considered for patients taking any of these concomitant therapies.
Co-administration Studies with Other Antibacterial Agents (e.g., Aztreonam, Piperacillin-Tazobactam)
Pharmacokinetic studies have been conducted to assess the potential for interactions when telavancin is co-administered with other antibacterial agents commonly used to treat mixed infections. A randomized crossover study in healthy participants evaluated the interactions between telavancin and either aztreonam or piperacillin-tazobactam. The results indicated a lack of any clinically significant pharmacokinetic drug interactions.
When telavancin was administered with aztreonam or with piperacillin-tazobactam, the plasma concentration-time curves for each drug were nearly superimposable with those observed when the drugs were administered alone. Equivalence analyses confirmed that the 90% confidence intervals for the area under the plasma concentration-time curves (AUC) fell within the predefined clinical equivalence limits. These findings suggest that telavancin can be co-administered with aztreonam or piperacillin-tazobactam without requiring dosage adjustments for any of the agents.
| Co-administered Drug | Analyte | Pharmacokinetic Parameter | Result of Co-administration |
|---|---|---|---|
| Aztreonam | Telavancin | AUC | No clinically significant effect |
| Aztreonam | Aztreonam | AUC | No clinically significant effect |
| Piperacillin-Tazobactam | Telavancin | AUC | No clinically significant effect |
| Piperacillin-Tazobactam | Piperacillin | AUC | No clinically significant effect |
| Piperacillin-Tazobactam | Tazobactam | AUC | No clinically significant effect |
Interference with Laboratory Coagulation Tests (e.g., Prothrombin Time, International Normalized Ratio, Activated Partial Thromboplastin Time)
Telavancin has been shown to interfere with certain laboratory coagulation tests that utilize phospholipids in their reagents, leading to falsely elevated results. nih.gov It is important to note that telavancin does not have an in vivo anticoagulant effect. The interference is concentration-dependent and the extent of the effect varies significantly based on the specific laboratory reagents and testing platforms used.
Prothrombin Time (PT) and International Normalized Ratio (INR): Studies have demonstrated a dose-dependent prolongation of PT/INR in the presence of telavancin. The effect is more pronounced at peak plasma concentrations and minimal at trough concentrations. Certain PT reagents, particularly those containing recombinant tissue factor like Innovin®, show the greatest sensitivity to telavancin, with significant INR prolongation even at low drug concentrations.
Activated Partial Thromboplastin Time (aPTT): Similar to PT/INR, telavancin causes a concentration-dependent increase in aPTT results. The interference is observed across various reagents, with some studies suggesting that reagents containing a silica activator may be more sensitive. At expected trough levels of telavancin (around 10-12.5 µg/mL), the effect on aPTT is generally minimal.
To mitigate this interference, it is recommended that blood samples for phospholipid-dependent coagulation tests be collected just prior to the next scheduled dose of telavancin, when the drug is at its trough concentration.
| Test | Telavancin Concentration | Observed Effect | Reagent-Specific Findings |
|---|---|---|---|
| PT/INR | Trough (~10-15 µg/mL) | Minimal to moderate prolongation, depending on reagent. | Innovin® reagent showed the highest sensitivity, with >10% INR difference at ~15 µg/mL. |
| PT/INR | Peak (~100-200 µg/mL) | Significant prolongation with all reagents tested. | Prolongation ranged from 12% to over 600% with 16 different PT reagents at 200 µg/mL. |
| aPTT | Trough (~10 µg/mL) | No significant increase observed. | - |
| aPTT | Peak (~100-200 µg/mL) | Significant, dose-dependent prolongation. | Reagents with silica activators appeared more sensitive. |
| Dilute Russell Viper Venom Time (DRVVT) | Low concentrations (~12.5 µg/mL) | Pronounced increase in DRVVT ratio, potentially causing false-positive lupus anticoagulant results. | - |
| Protein C and Protein S Assays (clot-based) | <100 µg/mL | Minimal effect. | - |
| Non-phospholipid-dependent assays (e.g., Fibrinogen, Thrombin Time, D-dimer) | All concentrations tested | No effect observed. | - |
Structural Activity Relationship Sar Studies
Elucidation of Structural Elements Contributing to Dual Mechanism of Action
Telavancin's dual mechanism of action involves the inhibition of bacterial cell wall synthesis and the disruption of bacterial cell membrane function. patsnap.combiopharmanotes.com This multifaceted approach is conferred by two key structural additions to the vancomycin (B549263) core: a lipophilic decylaminoethyl side chain and a hydrophilic phosphonomethyl aminomethyl group. nih.govresearchgate.net
The lipophilic decylaminoethyl side chain , attached to the vancosamine (B1196374) sugar of the glycopeptide core, is crucial for the second mechanism of action that differentiates telavancin (B1682011) from vancomycin. nih.govoup.com This hydrophobic moiety allows Telavancin to anchor to the bacterial cell membrane. nih.gov This membrane anchoring is hypothesized to increase the local concentration of the drug at its site of action, leading to an enhanced affinity for Lipid II, a key precursor in the bacterial cell wall biosynthesis pathway. nih.gov The interaction with the lipid bilayer of the bacterial cell membrane also leads to depolarization and increased permeability, disrupting the membrane's integrity and contributing to the rapid bactericidal effect of the drug. patsnap.comresearchgate.net
| Structural Element | Position on Scaffold | Contribution to Mechanism of Action |
|---|---|---|
| Lipophilic Decylaminoethyl Side Chain | Vancosamine Sugar | Anchors to bacterial cell membrane, enhances affinity for Lipid II, disrupts membrane potential and permeability. nih.govpatsnap.comnih.gov |
| Hydrophilic Phosphonomethyl Aminomethyl Group | Resorcinol-like 4'-position of amino acid 7 | Enhances distribution in the body and promotes rapid clearance. nih.gov |
Comparative SAR with Related Glycopeptide Derivatives (e.g., Vancomycin)
The structural modifications of Telavancin give it a distinct advantage over its parent compound, vancomycin. While both antibiotics share the same core glycopeptide structure and the ability to inhibit peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of cell wall precursors, Telavancin's additional functionalities lead to enhanced potency and a broader spectrum of activity against certain resistant strains. nih.govoup.combiopharmanotes.com
Vancomycin's mechanism of action is primarily limited to the inhibition of the transglycosylation and transpeptidation steps in peptidoglycan synthesis. nih.gov In contrast, Telavancin's lipophilic side chain provides a second mechanism of action by disrupting the bacterial membrane. patsnap.comoup.com This dual action is responsible for Telavancin's rapid, concentration-dependent bactericidal activity, which is not observed with the generally bacteriostatic action of vancomycin against staphylococci. nih.govoup.com
Research indicates that Telavancin is approximately 10 times more potent than vancomycin at inhibiting peptidoglycan synthesis in intact MRSA cells. nih.govoup.com This increased potency is attributed to the lipophilic side chain's ability to localize the molecule at the bacterial cell surface, thereby increasing its effective concentration near the target, Lipid II. oup.com While vancomycin has a stronger affinity for the uncross-linked cell wall, Telavancin's association is predominantly with the cell membrane. nih.govoup.com
| Feature | Telavancin | Vancomycin |
|---|---|---|
| Core Structure | Glycopeptide | Glycopeptide |
| Key Side Chains | Lipophilic decylaminoethyl and hydrophilic phosphonomethyl aminomethyl groups. nih.govresearchgate.net | None |
| Mechanism of Action | Inhibition of cell wall synthesis and disruption of cell membrane function. patsnap.combiopharmanotes.com | Inhibition of cell wall synthesis. nih.gov |
| Bactericidal Activity | Rapid, concentration-dependent. nih.govoup.com | Generally bacteriostatic against staphylococci. |
| Potency against MRSA (Peptidoglycan Synthesis Inhibition) | ~10-fold greater than vancomycin. nih.govoup.com | Baseline |
Analytical Methodologies and Susceptibility Testing Research
Development and Validation of Antimicrobial Susceptibility Testing Methods (e.g., Clinical and Laboratory Standards Institute (CLSI) Revisions)
The in vitro activity of Telavancin (B1682011) is determined through antimicrobial susceptibility testing (AST), and the methodologies for these tests have undergone significant revision to ensure accuracy and reproducibility. The Clinical and Laboratory Standards Institute (CLSI) has played a central role in establishing these standardized methods.
In 2014, the CLSI published revised guidelines for Telavancin susceptibility testing. nih.govoup.com The updated broth microdilution method involves using DMSO as both the solvent and the diluent, which aligns with CLSI guidelines for water-insoluble agents. nih.govnih.gov A critical addition to the revised method was the incorporation of polysorbate-80 (P-80) at a concentration of 0.002% to the Mueller-Hinton test medium. nih.gov This addition is crucial for minimizing the loss of the drug due to binding to the plastic surfaces of the microtiter plates, a phenomenon observed with other lipoglycopeptides like dalbavancin (B606935) and oritavancin (B1663774). nih.gov
These revisions led to more accurate and reproducible MIC determinations, which are consistently lower than those obtained with the previous method. nih.govnih.govnih.gov Consequently, the quality control (QC) ranges for standard reference strains were re-established. nih.gov
The updated testing methodology prompted a revision of the MIC interpretive breakpoints for susceptibility, which were approved by the U.S. Food and Drug Administration (FDA). nih.gov These revised breakpoints are critical for clinical laboratories to accurately interpret susceptibility results and guide patient treatment.
Table 1: Revised CLSI Quality Control (QC) MIC Ranges for Telavancin
| QC Strain | Updated MIC Range (μg/mL) |
|---|---|
| Staphylococcus aureus ATCC 29213 | 0.03 to 0.12 nih.gov |
| Enterococcus faecalis ATCC 29212 | 0.03 to 0.12 nih.gov |
| Streptococcus pneumoniae ATCC 49619 | 0.004 to 0.015 nih.gov |
Table 2: Revised FDA-Approved MIC Interpretive Breakpoints for Telavancin Susceptibility
| Pathogen | Susceptible MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | ≤0.12 nih.gov |
| Streptococcus pyogenes | ≤0.12 nih.gov |
| Streptococcus agalactiae | ≤0.12 nih.gov |
| Streptococcus anginosus group | ≤0.06 nih.gov |
| Enterococcus faecalis (vancomycin-susceptible) | ≤0.25 nih.gov |
Advanced Pharmacokinetic Measurement Techniques (e.g., Microdialysis for Unbound Drug Concentrations in Tissues)
Understanding the concentration of an antibiotic at the site of infection is crucial for predicting its efficacy. For highly protein-bound drugs like Telavancin, it is the unbound (free) fraction that is microbiologically active. oup.com Microdialysis is an advanced pharmacokinetic technique that allows for the direct measurement of unbound drug concentrations in the interstitial space fluid of tissues. oup.comnih.gov
A study utilizing microdialysis in healthy volunteers provided significant insights into the tissue pharmacokinetics of Telavancin. oup.comnih.gov In this study, subjects received a single intravenous dose of Telavancin, and unbound concentrations were measured in plasma, muscle, and subcutaneous tissue. oup.comnih.gov The results demonstrated that microbiologically active concentrations of unbound Telavancin are sustained in soft tissues over the dosing interval. oup.com
The study also revealed that the unbound fraction of Telavancin in plasma may be higher than previously estimated from in vitro studies, with in vivo measurements showing the free fraction ranging from 13.2% to 24.8%. oup.com This finding is significant as it suggests that a greater amount of the active drug is available than was previously assumed based on in vitro protein binding data, which estimated binding at over 90%. oup.com
Key pharmacokinetic parameters for unbound Telavancin were determined in this microdialysis study, highlighting the distribution and exposure of the active drug in different body compartments. oup.comnih.govoup.com
Table 3: Pharmacokinetic Parameters of Unbound Telavancin in Plasma and Tissues Measured by Microdialysis
| Parameter | Plasma (Unbound) | Muscle (Unbound) | Subcutis (Unbound) |
|---|---|---|---|
| Cmax (mg/L) (Mean ± SD) | 13.8 ± 7.8 oup.comnih.govoup.com | 4.3 ± 1.5 oup.comnih.govoup.com | 3.4 ± 1.8 nih.gov |
| AUC0-24 (mg·h/L) (Mean ± SD) | 82.9 ± 34.3 oup.comnih.govoup.com | 61.5 ± 27.1 oup.comnih.govoup.com | 50.0 ± 29.8 nih.gov |
In Vitro Assay Development for Mechanistic Studies (e.g., Flow Cytometry for Membrane Potential)
Telavancin possesses a dual mechanism of action that involves the inhibition of cell wall synthesis and the disruption of bacterial cell membrane function. nih.govnih.gov To investigate the latter, specific in vitro assays have been developed to study its effects on the bacterial membrane.
Flow cytometry has been employed as a powerful tool to probe the membrane potential of bacteria exposed to Telavancin. nih.govnih.gov In one key study, the diethyloxacarbocyanine dye, DiOC2(3), was used in a flow cytometry assay to measure changes in the membrane potential of actively growing Staphylococcus aureus cultures. nih.gov This dye allows for the normalization of variations in cell size by analyzing the ratio of red to green fluorescence. nih.gov
The research demonstrated that Telavancin causes a pronounced, concentration-dependent, and time-dependent depolarization of the bacterial membrane. nih.govnih.gov This effect was observed not only in a reference S. aureus strain but also in clinically important phenotypes, including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and heterogeneous VISA (hVISA) isolates. nih.gov
Further mechanistic studies revealed that this membrane depolarization is dependent on Telavancin's interaction with Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway. nih.govnih.gov This targeted interaction with Lipid II is believed to anchor Telavancin to the bacterial membrane, leading to the disruption of its barrier function. nih.gov Importantly, this membrane disruption and the associated bactericidal activity occur without causing cell lysis. nih.govnih.gov These findings provide a mechanistic basis for the enhanced antibacterial properties of Telavancin compared to vancomycin (B549263). nih.gov
Future Directions and Research Gaps
Exploration of Broader Therapeutic Applications Beyond Current Approved Indications
While telavancin (B1682011) is currently approved for the treatment of complicated skin and skin structure infections (cSSSI) and hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP), its potent in vitro activity and pharmacokinetic profile suggest potential utility in other challenging infections. oup.comwikipedia.org
One of the most promising areas for expanded use is in the treatment of bacteremia and infective endocarditis (IE), particularly those caused by S. aureus. nih.govproquest.com These are often life-threatening conditions with high morbidity and mortality. nih.gov Retrospective case series have provided initial clinical evidence for telavancin as a viable treatment option for refractory MRSA bacteremia and IE, especially in cases where standard therapies like vancomycin (B549263) and daptomycin (B549167) have failed. nih.gov A sub-analysis of the Telavancin Observational Use Registry (TOUR) focused on 151 patients with bacteremia or endocarditis and found that 74.2% of evaluable patients achieved a positive clinical response. nih.gov Notably, MRSA was the causative pathogen in 57.6% of these cases. nih.gov In rabbit models of MRSA and vancomycin-intermediate S. aureus (VISA) endocarditis, telavancin demonstrated the ability to sterilize cardiac vegetations. oup.com
Further prospective, randomized controlled trials are necessary to formally establish the efficacy and safety of telavancin for these expanded indications and to define its optimal role in treatment algorithms. nih.gov
Development of Novel Analogs with Improved Efficacy and Safety Profiles
The development of semisynthetic glycopeptide antibiotics has been a fruitful area of research aimed at overcoming the limitations of older agents like vancomycin. acs.org Telavancin itself is a derivative of vancomycin, with chemical modifications designed to enhance its antibacterial activity and pharmacokinetic properties. nih.gov Specifically, the addition of a lipophilic decylaminoethyl side chain improves potency, while a hydrophilic phosphonomethyl aminomethyl group contributes to favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Future research in this area will likely focus on the synthesis of novel telavancin analogs with further improvements. The goal of such research would be to develop compounds with an even broader spectrum of activity, enhanced potency against resistant strains, and an improved safety profile, particularly with regard to nephrotoxicity. Strategies for developing new glycopeptide analogs include modifying the molecule to enhance its binding to the bacterial cell membrane, a key feature of telavancin's dual mechanism of action. mdpi.com The development of other lipoglycopeptides, such as dalbavancin (B606935) and oritavancin (B1663774), which are derived from teicoplanin and chloroeremomycin (B1668801) respectively, demonstrates the potential for creating new agents with unique pharmacokinetic profiles, such as extended half-lives that allow for less frequent dosing. nih.govresearchgate.net
Further Elucidation of Resistance Prevention Strategies
A key advantage of telavancin is its dual mechanism of action, which involves both the inhibition of peptidoglycan synthesis and the disruption of bacterial cell membrane function. oup.comresearchgate.net This multifaceted attack is thought to contribute to its rapid, dose-dependent bactericidal activity and a low potential for the development of resistance. nih.govoup.com In laboratory studies, it has not been possible to select for high-level telavancin resistance in serially passaged clinical isolates of MRSA. oup.comnih.gov
Despite this, the emergence of antibiotic resistance is a constant threat. Studies on laboratory-derived S. aureus mutants with decreased susceptibility to telavancin have revealed extensive changes in their genetic makeup, including the upregulation of genes related to cell wall and fatty acid biosynthesis. nih.gov Understanding these mechanisms of decreased susceptibility is crucial for developing strategies to prevent the emergence and spread of resistance.
General strategies to combat antibiotic resistance are also applicable to preserving the efficacy of telavancin. These include:
Rational use of antibiotics: Prescribing telavancin only when necessary and for the appropriate duration. nih.gov
Infection prevention and control: Implementing robust hygiene practices, such as handwashing, and isolating patients with highly resistant infections to prevent transmission. nih.govinfectionsinsurgery.org
Antimicrobial stewardship programs: These programs are essential for promoting the appropriate use of antibiotics in healthcare settings. nih.gov
Further research is needed to identify specific strategies for preventing telavancin resistance, including the potential role of combination therapy and the impact of different dosing regimens.
Long-Term Efficacy and Safety Research in Real-World Clinical Settings
While clinical trials provide essential data on the efficacy and safety of a new drug, real-world observational studies are crucial for understanding its performance in a broader patient population and over a longer period. The Telavancin Observational Use Registry (TOUR) was a multicenter, prospective study designed to characterize the real-world use and clinical outcomes of telavancin. nih.govoup.com
The TOUR study enrolled 1,063 patients from 45 US sites and collected data on patient demographics, infection types, pathogens, and treatment outcomes. nih.gov The primary infections treated included complicated skin and skin-structure infections (48.7%), bone and joint infections (27.4%), and bacteremia and endocarditis (14.2%). nih.gov Of the 964 patients with an available assessment at the end of treatment, 77.7% had a positive clinical response. nih.gov
These real-world data are invaluable for confirming the findings of pivotal clinical trials and for identifying patterns of use and outcomes in patient populations that may have been underrepresented in those trials. oup.com For example, a sub-analysis of the TOUR data focused on 291 patients with bone and joint infections, a population for which telavancin is not specifically indicated but is used in clinical practice. researchgate.netnih.gov In this group, 78.7% of evaluable patients achieved a positive clinical response. researchgate.netnih.gov
Continued long-term, real-world data collection is necessary to fully understand the long-term efficacy and safety of telavancin, including the incidence of rare adverse events and the emergence of resistance over time.
Ongoing and Future Pediatric Clinical Research Initiatives
The use of telavancin in pediatric patients has not been extensively studied, and it is not currently approved for use in this population. nih.gov However, given the increasing prevalence of antimicrobial resistance in children, there is a need for new and effective therapeutic options. asm.org
A recent multicenter, open-label, single-dose pharmacokinetic (PK) study was conducted in 22 pediatric subjects aged 2 to 17 years. nih.govasm.orgcumberlandpharma.com The study found that a single 10 mg/kg dose of telavancin was well-tolerated. nih.govasm.org However, the study also revealed that pediatric patients exhibited increased clearance and reduced exposure to telavancin compared to adults. nih.govasm.org
These findings highlight the importance of conducting dedicated pediatric clinical trials to determine the appropriate dosing regimens that will ensure both safety and efficacy in different pediatric age groups. nih.govasm.orgasm.orgnih.gov Future research should include Phase 3 clinical trials to establish the efficacy of telavancin for approved indications in pediatric patients. nih.govasm.orgasm.org There is also a need for further investigation into the pharmacokinetics of telavancin in neonates and infants, as this population often has unique physiological characteristics that can affect drug metabolism and disposition.
Pharmacokinetic Parameters of a Single 10 mg/kg Dose of Telavancin in Pediatric Subjects
| Age Cohort | Number of Subjects | Mean Peak Plasma Concentration (Cmax) (µg/mL) |
| Cohort 1 (12-17 years) | 14 | 58.3 |
| Cohort 2 (6-11 years) | 7 | 60.1 |
| Cohort 3 (2-5 years) | 1 | 53.1 |
Data from a single-dose pharmacokinetic study in pediatric subjects. nih.govasm.org
Q & A
Advanced Research Question
- Population PK modeling : Use non-linear mixed-effects models (NONMEM) with covariates like renal function, albumin levels, and fluid balance to predict exposure variability .
- Free drug monitoring : Measure unbound Telavancin concentrations via ultrafiltration, as high protein binding (~93%) affects tissue penetration .
- Dosing simulations : Employ Monte Carlo simulations to predict probability of target attainment (PTA) for AUC/MIC ≥400 in patients with augmented renal clearance .
How can researchers design compatibility studies for Telavancin during Y-site administration?
Advanced Research Question
Follow USP <797> guidelines for simulated Y-site testing:
- Physical compatibility : Assess visual changes (precipitates, turbidity) in Telavancin (7.5 mg/mL) mixed 1:1 with common IV drugs (e.g., ceftriaxone, fentanyl) at 25°C over 4 hours .
- Chemical stability : Use HPLC-UV to quantify Telavancin degradation products under stress conditions (pH 3–9, light exposure) .
- Clinical relevance : Prioritize drugs with overlapping administration schedules in HAP protocols (e.g., vasopressors, analgesics) .
What dosing adjustments are recommended for Telavancin in hemodialysis (HD) patients?
Advanced Research Question
- Post-HD dosing : Administer 7.5 mg/kg every 48–72 hours, as high-flux dialyzers remove ~28% of Telavancin per session .
- Timing : Avoid HD initiation within 3 hours of dosing to prevent premature drug clearance .
- Therapeutic drug monitoring (TDM) : Measure trough levels pre-HD; target concentrations ≥10 mg/L to maintain efficacy against MRSA .
How should researchers analyze Telavancin's pharmacoeconomic data in skin infection models?
Advanced Research Question
- Cost-effectiveness analysis (CEA) : Calculate incremental cost-effectiveness ratios (ICERs) using Markov models comparing Telavancin to vancomycin, linezolid, and daptomycin. Include direct costs (drug acquisition, hospitalization) and indirect costs (treatment failure rates) .
- Budget-impact modeling : Simulate 1,000-patient cohorts to estimate savings from Telavancin’s shorter treatment duration (e.g., RUB 32.7 million saved vs. linezolid in Russian models) .
- Sensitivity analysis : Vary parameters like MRSA prevalence and dialysis rates to assess robustness .
What strategies mitigate Telavancin-induced nephrotoxicity in preclinical models?
Advanced Research Question
- Prophylactic hydration : Administer 250 mL 0.9% saline pre- and post-dose in rodent models to reduce tubular crystallization risk .
- Biomarker monitoring : Track urinary KIM-1 and NGAL levels for early detection of acute kidney injury (AKI) .
- Dose optimization : Use PK-guided dosing to maintain trough concentrations <30 mg/L, minimizing renal accumulation .
How can in vitro resistance studies inform Telavancin stewardship programs?
Advanced Research Question
- Serial passage assays : Expose MRSA to sub-inhibitory Telavancin concentrations (0.5× MIC) over 30 days to quantify resistance development .
- Genomic analysis : Perform whole-genome sequencing on resistant isolates to identify mutations in vraSR, graSR, or walKR regulatory systems .
- Combination therapy testing : Evaluate synergy with β-lactams (e.g., ceftaroline) to suppress resistance emergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
